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Foundational

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to the 6-Hydroxy-1H-indazole-5-carboxylic Acid Core for Researchers and Drug Development Professionals Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 6-Hydroxy-1H-indazole-5-carboxylic Acid Core for Researchers and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1] This guide focuses on the 6-hydroxy-1H-indazole-5-carboxylic acid core, a promising but specific chemotype. While the exact derivative, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, is not cataloged with a unique CAS number in major chemical databases as of this writing, this document provides a comprehensive technical overview based on the parent scaffold and related, well-documented analogues. We will delve into the core's physicochemical properties, plausible synthetic strategies, known biological significance, and essential safety protocols, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Compound Identification and Physicochemical Properties

Direct identifiers for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid are not publicly available. Therefore, we present the data for the parent compound, 6-hydroxy-1H-indazole-5-carboxylic acid , as a primary reference point.[2] These properties serve as a baseline for predicting the behavior of its 3-propyl derivative. The addition of a propyl group would be expected to increase the molecular weight and lipophilicity (logP).

Table 1: Physicochemical Identifiers and Properties of 6-hydroxy-1H-indazole-5-carboxylic acid

IdentifierValueSource
PubChem CID 135742459[2]
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.15 g/mol Calculated
Monoisotopic Mass 178.03784 Da[2]
Predicted XlogP 1.3[2]
InChI InChI=1S/C8H6N2O3/c11-7-2-6-4(3-9-10-6)1-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13)[2]
SMILES C1=C2C=NNC2=CC(=C1C(=O)O)O[2]

Synthesis and Methodologies

The synthesis of specifically substituted indazoles is a well-established field in organic chemistry.[3][4] While a documented route for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid is not available, a plausible synthetic pathway can be designed based on known transformations.

Proposed Retrosynthetic Pathway

A logical approach involves the construction of a substituted phenylhydrazine precursor followed by cyclization to form the indazole ring. The key is the strategic introduction of the propyl, hydroxyl, and carboxyl groups onto the benzene ring prior to indazole formation.

Retrosynthesis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid target 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid precursor1 Substituted Phenylhydrazine target->precursor1 Cyclization precursor2 Butyraldehyde or equivalent C3 electrophile precursor1->precursor2 Hydrazone Formation intermediate3 Substituted 2-Aminobenzoic acid precursor1->intermediate3 Diazotization & Reduction starting_material Substituted 2-Nitrotoluene intermediate1 Substituted 2-Nitrobenzaldehyde intermediate1->starting_material Side-chain Oxidation intermediate2 Substituted 2-Nitrobenzoic acid intermediate2->intermediate1 Oxidation intermediate3->intermediate2 Nitro Reduction

Caption: Proposed retrosynthetic analysis for the target compound.

Experimental Protocol: A Hypothetical Synthesis Workflow

This protocol outlines a potential, non-validated synthetic route. Researchers must adapt and optimize these steps based on laboratory findings.

Step 1: Synthesis of 4-Hydroxy-5-methyl-2-nitrobenzoic acid

  • Starting Material: 4-Methoxy-5-methyl-2-nitrotoluene.

  • Oxidation: The methyl group at the benzoic 1-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. The methoxy group serves as a protecting group for the phenol.

  • Rationale: This step establishes the carboxylic acid and the correct substitution pattern on the phenyl ring early in the synthesis.

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of 4-hydroxy-5-methyl-2-nitrobenzoic acid is reduced to an amine.

  • Reagents: Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl).

  • Rationale: The resulting aminobenzoic acid derivative is the key precursor for the diazotization step required for indazole formation.

Step 3: Diazotization and Cyclization (Jacobsen Indazole Synthesis)

  • Reaction: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).

  • Intramolecular Cyclization: The diazonium salt intermediate spontaneously cyclizes to form the indazole ring.

  • Rationale: This is a classic and reliable method for forming the indazole core from an ortho-substituted aniline.

Step 4: Introduction of the Propyl Group at C3

  • Reaction: The 1H-indazole-5-carboxylic acid core can be alkylated at the C3 position. This is often achieved via lithiation followed by reaction with a propyl halide.

  • Reagents: n-Butyllithium (n-BuLi) to deprotonate the C3 position, followed by addition of 1-iodopropane or 1-bromopropane.

  • Rationale: Direct C-H activation at the C3 position is a known strategy for functionalizing the indazole ring.[5]

Step 5: Demethylation to Yield the Final Product

  • Reaction: The methoxy group is cleaved to reveal the final 6-hydroxy functionality.

  • Reagents: Boron tribromide (BBr₃) is a standard reagent for cleaving aryl methyl ethers.

  • Rationale: This final deprotection step yields the target molecule, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid.

Proposed Synthetic Workflow A 1. Start with 4-Methoxy-5-methyl-2-nitrotoluene B 2. Oxidize to 4-Methoxy-5-methyl-2-nitrobenzoic acid (e.g., KMnO4) A->B C 3. Reduce Nitro Group to Amine (e.g., H2, Pd/C) B->C D 4. Diazotization & Cyclization (NaNO2, HCl) to form 6-Methoxy-1H-indazole-5-carboxylic acid C->D E 5. C3-Propylation (n-BuLi, then Propyl Iodide) D->E F 6. Demethylation (BBr3) E->F G 7. Final Product: 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid F->G

Caption: A plausible workflow for the synthesis of the target molecule.

Biological Significance and Potential Applications

The indazole nucleus is a bioisostere of indole and phenol, providing a scaffold that can form crucial interactions with biological targets while often improving metabolic stability.[1] Derivatives of indazole carboxylic acids have shown significant promise in several therapeutic areas.

  • Oncology: Many indazole derivatives are potent kinase inhibitors, a major class of anti-cancer drugs.[1] The indazole core can effectively interact with the hinge region of protein kinases. The carboxylic acid moiety can be used to improve solubility or to form key salt-bridge interactions with basic residues in the target protein.

  • Anti-Inflammatory Activity: Indazole-based compounds, such as bendazac, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The methyl ester of 1H-indazole-3-carboxylic acid has also demonstrated anti-inflammatory properties, potentially by modulating the immune response.[6]

  • Serotonin Receptor Antagonism: Indazole-3-carboxamides are known to be potent serotonin 5-HT3 receptor antagonists, with applications as antiemetics to treat nausea caused by chemotherapy, as seen with the drug granisetron.[1][7]

  • Central Nervous System (CNS) Applications: The structural similarity of indazoles to endogenous signaling molecules like serotonin has led to their exploration for various CNS disorders.

The carboxylic acid functional group is a key pharmacophore that can significantly influence a molecule's properties.[8][9] It can increase water solubility, provide a key hydrogen bonding or ionic interaction point with a biological target, and influence the pharmacokinetic profile of a drug candidate.

Safety and Handling

As a novel research chemical, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid lacks specific toxicology data. Therefore, it must be handled with the utmost care, assuming it is hazardous. The following precautions are based on safety data sheets for related indazole and carboxylic acid compounds.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11]

  • Handling: Avoid direct contact with skin and eyes.[10] Avoid the formation of dust.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

The 6-hydroxy-1H-indazole-5-carboxylic acid scaffold represents a fertile ground for the development of new chemical entities with significant therapeutic potential. While the specific 3-propyl derivative is not yet a cataloged compound, established synthetic methodologies for indazoles provide a clear path for its creation. Its structural features suggest potential applications in oncology, inflammation, and CNS disorders. As with any novel compound, rigorous safety protocols are paramount. This guide provides the foundational knowledge for researchers to confidently and safely explore the promising chemical space of this indazole family.

References

  • Bloom Tech. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?

  • PharmaBlock. Indazoles in Drug Discovery.

  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.

  • ECHEMI. 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.

  • Fisher Scientific. (2010, April 10). 1-Methyl-1H-indazole-3-carboxylic acid SAFETY DATA SHEET.

  • Fisher Scientific. 5-Amino-1H-indazole SAFETY DATA SHEET.

  • Carl ROTH. Safety Data Sheet: Imidazole.

  • PubChemLite. 6-hydroxy-1h-indazole-5-carboxylic acid (C8H6N2O3).

  • Chem-Impex. 1H-Indazole-6-carboxylic acid.

  • BLD Pharm. 61700-61-6|1H-Indazole-5-carboxylic acid.

  • Sigma-Aldrich. 1H-Indazole-5-carboxylic acid 97 61700-61-6.

  • Bocsci. 5-Hydroxy-1H-indazole-6-carboxylic acid.

  • PubMed. (2004, May 17). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.

  • Organic Chemistry Portal. Indazole synthesis.

  • MDPI. (2006, November 14). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

  • CINECA IRIS Institutional Research Information System. Hydroxyazoles as acid isosteres and their drug design applications—Part 1: Monocyclic systems.

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

  • MilliporeSigma. 1H-Indazole-5-carboxylic acid 97 61700-61-6.

  • Georganics. 1H-Indazole-5-carboxylic acid - High purity | EN.

Sources

Exploratory

The 6-Hydroxy Indazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Executive Summary The indazole ring system is a highly versatile and privileged pharmacophore in drug discovery, frequently deployed as a metabolically stable bioisostere for indoles and phenols (1)[1]. Within this class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a highly versatile and privileged pharmacophore in drug discovery, frequently deployed as a metabolically stable bioisostere for indoles and phenols (1)[1]. Within this class, the 6-hydroxy-1H-indazole-3-carboxylic acid scaffold presents a unique, tripartite electronic landscape that enables precise vectorization into complex biological targets. By offering three distinct sites for functionalization—the C3-carboxylic acid, the C6-phenolic hydroxyl, and the N1/N2 tautomeric nitrogens—this scaffold has become foundational in the development of kinase inhibitors, apoptosis regulators, and G-protein-coupled receptor (GPCR) modulators.

This technical guide explores the mechanistic rationale, synthetic methodologies, and therapeutic applications of the 6-hydroxy indazole carboxylic acid scaffold, providing actionable protocols for medicinal chemists.

Structural and Electronic Landscape

The 6-hydroxyindazole scaffold presents a unique challenge and opportunity in medicinal chemistry due to its tripartite nucleophilicity (2)[2].

  • The C6-Hydroxyl (Phenolic Oxygen): Acts as a critical hydrogen bond donor/acceptor. Unlike simple phenols, the electron-withdrawing nature of the fused pyrazole ring modulates its

    
    , often improving target residence time while reducing susceptibility to rapid Phase II glucuronidation.
    
  • The C3-Carboxylic Acid: Provides a synthetic handle for amide couplings or esterifications. In kinase inhibitors, this moiety (or its derivatives) frequently interacts with the solvent-exposed regions or specific hinge-binding residues of the ATP pocket.

  • The N1/N2 Nitrogens: The indazole core exists in a tautomeric equilibrium. N1 is the thermodynamically stable site for electrophilic attack, while N2 is the kinetically active site.

G Start 6-Methoxyindazole-3-Carboxylic Acid (Protected Precursor) Demethylation Ether Cleavage (HBr, Reflux) Thermodynamic Control Start->Demethylation Removes methyl protecting group Core 6-Hydroxyindazole-3-Carboxylic Acid (Tripartite Scaffold) Demethylation->Core Reveals C6-OH pharmacophore RegioN N1/N2 Alkylation (Kinetic vs Thermodynamic) Core->RegioN Base-mediated substitution Coupling C3 Carboxylic Activation (HATU/DIPEA) Core->Coupling Amide library generation

Synthetic causality workflow for the functionalization of 6-hydroxyindazole-3-carboxylic acid.

Therapeutic Applications & Target Engagement

Apoptosis Regulation (MCL-1 / BCL-2 Dual Inhibition)

Overexpression of anti-apoptotic BCL-2 proteins (like MCL-1) is a primary escape mechanism for cancers treated with selective BCL-2 inhibitors (e.g., Venetoclax). Scaffold hopping from an indole core to an indazole-3-carboxylic acid framework has successfully yielded dual MCL-1/BCL-2 inhibitors (3)[3]. Elaboration of the C3-carboxylic acid into acylsulfonamides allowed the scaffold to deeply occupy the p4 binding pocket, enhancing dual-target affinity while avoiding dose-limiting thrombocytopenia associated with BCL-xL inhibition.

G Indole Indole-Based Lead (MCL-1 Selective) ScaffoldHop Scaffold Hopping (Core Modification) Indole->ScaffoldHop Bioisosteric replacement Indazole 1H-Indazole-3-Carboxylic Acid (Intermediate) ScaffoldHop->Indazole Nitrogen insertion (N2) Amidation C3-Amidation (Acylsulfonamide Formation) Indazole->Amidation Target p4 pocket DualInhibitor Dual MCL-1/BCL-2 Inhibitor (Broad Apoptosis Induction) Amidation->DualInhibitor Enhanced binding affinity

Workflow of scaffold hopping from indole to indazole-3-carboxylic acid for dual MCL-1/BCL-2 inhibition.

Kinase Inhibition (CSNK2A)

The indazole core is highly effective in targeting the ATP-binding pocket of kinases. Recent studies have identified 6-indolopyrazines derived from indazole scaffolds as potent Casein Kinase 2 Alpha (CSNK2A) inhibitors with antiviral activity against coronaviruses (4)[4]. Crystallographic evidence demonstrates that the carboxylic acid moiety forms critical polar interactions with the catalytic lysine (K68), anchoring the inhibitor within the active site.

Beta-3 Adrenergic Receptor Agonists

Derivatives of 6-hydroxyindazole-3-carboxylic acid have been extensively patented as highly selective


 adrenergic receptor agonists (5)[5]. These compounds exhibit strong efficacy in treating overactive bladder, interstitial cystitis, and metabolic disorders like obesity, owing to the specific spatial arrangement provided by the 6-hydroxyl and 3-carboxylic substitutions (6)[6].

Quantitative Data Summary

The table below summarizes the structure-activity relationships (SAR) and target engagement profiles of key 6-hydroxyindazole carboxylic acid derivatives across various therapeutic indications.

Scaffold / DerivativeBiological TargetPrimary IndicationKey Structural Interaction
Indazole-3-acylsulfonamides MCL-1 / BCL-2Oncology (Leukemia)Deep occupation of the p4 binding pocket via C3 modification[3].
2-(4′-carboxyphenyl)-6-indolopyrazines CSNK2AAntiviral (Coronaviruses)Carboxylic acid forms critical H-bonds with catalytic Lys68[4].
6-Hydroxyindazole-3-carboxamides CB1 ReceptorMetabolic DisordersC-terminal ester cleavage modulates agonist/antagonist activity[7].
3-Alkyl-6-hydroxyindazoles

Adrenergic Receptor
Overactive BladderSelective receptor agonism over

receptors via C6-OH anchoring[5].

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in scaffold functionalization, the following protocols detail the synthesis and derivatization of the 6-hydroxyindazole-3-carboxylic acid core. Every step is grounded in chemical causality.

Protocol A: Synthesis of 6-Hydroxyindazole-3-Carboxylic Acid via Demethylation

This protocol describes the unmasking of the C6-hydroxyl group from a commercially available methoxy precursor (6)[6].

  • Reagent Selection and Dissolution: Dissolve 1.0 g of 6-methoxyindazole-3-carboxylic acid in 50 mL of concentrated hydrobromic acid (48% HBr).

    • Causality: The methoxy group serves as a robust protecting group during upstream synthesis. Concentrated HBr is selected over Lewis acids (e.g.,

      
      ) because the indazole nitrogens can coordinate with boron, leading to incomplete deprotection, complexation, and challenging downstream workups.
      
  • Thermal Cleavage: Stir the reaction mixture overnight under reflux conditions (approx. 120°C).

    • Causality: The cleavage of an aryl methyl ether is a highly endothermic process; sustained reflux ensures the thermodynamic barrier is overcome, driving the equilibrium completely toward the unmasked C6-hydroxyl group.

  • Isolation and Precipitation: Cool the solution to room temperature and pour over crushed ice.

    • Causality: The resulting 6-hydroxyindazole-3-carboxylic acid has significantly lower solubility in cold aqueous acidic media compared to its methoxy precursor, allowing for high-purity isolation via simple vacuum filtration without the need for chromatography.

Protocol B: Regioselective C3-Amidation (Library Generation)

This protocol details the conversion of the C3-carboxylic acid into diverse amides while preserving the integrity of the unprotected C6-hydroxyl group.

  • Carboxylic Acid Activation: To a solution of 6-hydroxyindazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU is chosen over standard carbodiimides (like EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This rapid kinetic activation minimizes the risk of off-target side reactions at the unprotected C6-hydroxyl or N1/N2 positions.

  • Amine Introduction: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 2 hours.

    • Causality: Room temperature is sufficient for the highly reactive HATU-ester to undergo nucleophilic acyl substitution. Heating is strictly avoided to prevent potential thermodynamic N-acylation of the indazole core.

  • Quenching and Purification: Quench the reaction with water and purify the crude mixture directly via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

    • Causality: The amphoteric nature of the final product (containing both a basic amine/indazole and an acidic phenol) makes standard liquid-liquid extraction prone to emulsion formation and yield loss; RP-HPLC ensures the high purity required for sensitive biological assays.

References

  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry. Available at: [Link]

  • Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. Available at:[Link]

  • Discovery of Orexant and Anorexant Agents with Indazole Scaffold Endowed with Peripheral Antiedema Activity. MDPI Biomolecules. Available at:[Link]

  • CA2740772A1 - Indazole compounds (Beta-3 Adrenergic Receptor Agonists).Google Patents.
  • AU2009301798B2 - Indazole compound.Google Patents.

Sources

Foundational

Solubility profile of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid in organic solvents

Topic: Solubility Profile & Characterization Strategy: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Characterization Strategy: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers.

Executive Summary

The compound 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid represents a specialized substituted indazole scaffold, sharing structural homology with key pharmaceutical intermediates used in the synthesis of 5-HT3 receptor antagonists (e.g., Granisetron derivatives) and kinase inhibitors. Unlike the widely characterized parent compound 1H-indazole-5-carboxylic acid (CAS 61700-61-6) , this specific propyl/hydroxy-substituted derivative exhibits a distinct amphiphilic profile due to the competing effects of the lipophilic propyl chain and the polar hydroxyl/carboxylic acid moieties.

This guide provides a definitive technical framework for determining the solubility profile of this New Chemical Entity (NCE). It synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols, enabling researchers to optimize purification (recrystallization) and formulation processes.

Physicochemical Basis & Theoretical Profile

To predict the solubility behavior of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, we must analyze its functional group contributions relative to the reference standard, 1H-indazole-5-carboxylic acid.

Structural Analysis & Solvation Potential

The molecule consists of three distinct interaction domains:

  • Indazole Core: A planar, aromatic bicyclic system acting as a rigid scaffold (π-π stacking potential).

  • 3-Propyl Group: A lipophilic alkyl chain that disrupts crystal lattice energy (lowering melting point relative to the unsubstituted parent) and enhances solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, DCM).

  • 5-COOH & 6-OH Motif: A "salicylate-like" arrangement.[1] This creates a strong potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. This internal bond often reduces the effective polarity, making the molecule more soluble in organic solvents than predicted by substituent summation.

Predicted Solubility Ranking (SPR Model)

Based on the General Solubility Equation (GSE) and functional group contribution methods:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Disruption of intermolecular H-bonds; strong dipole interaction with the indazole NH.
Protic Polar Methanol, EthanolHigh (20–50 mg/mL)Solvation of the carboxylic acid and hydroxyl groups via H-bonding.
Polar Aprotic Acetone, THF, EtOAcModerate (5–20 mg/mL)Propyl group enhances interaction; intramolecular H-bond aids dissolution.
Non-Polar Hexane, TolueneVery Low (<1 mg/mL)High crystal lattice energy dominates; lack of polar interactions.
Aqueous Water (pH < 4)Insoluble Unionized form dominates; hydrophobic propyl group limits hydration.
Aqueous (Basic) Water (pH > 8)High Deprotonation of -COOH (pKa ~3.7) and 6-OH forms a soluble salt.

Experimental Protocol: Determination of Equilibrium Solubility

As empirical data for this specific derivative is sparse in public repositories, the following Self-Validating Protocol is required to generate the definitive solubility curve.

The "Shake-Flask" Method (Standard Operating Procedure)

This protocol minimizes degradation risks while ensuring thermodynamic equilibrium.

Materials:

  • Analyte: 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid (>98% purity).

  • Solvents: HPLC Grade (MeOH, EtOH, Acetone, DMSO).

  • Equipment: Thermostatic orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow:

  • Saturation: Add excess solid (approx. 50 mg) to 2 mL of solvent in crimp-sealed vials.

  • Equilibration: Agitate at fixed temperatures (298.15 K to 323.15 K) for 24–48 hours.

  • Sedimentation: Allow standing for 2 hours to settle undissolved solids.

  • Sampling: Withdraw supernatant, filter (maintaining temperature to prevent precipitation), and dilute for HPLC.

  • Quantification: Analyze using a validated HPLC method (e.g., C18 column, ACN:Water + 0.1% H3PO4).

Visualization of the Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate (24-48h) @ T (K) Start->Agitate Thermostatic Control Settle Sedimentation (Isothermal) Agitate->Settle Equilibrium Reached Filter Filtration (0.45 µm PTFE) Settle->Filter Remove Solids Dilute Dilution & HPLC Analysis Filter->Dilute Prevent Crash-out Data Mole Fraction (x) Dilute->Data Quantification

Figure 1: Standardized workflow for thermodynamic solubility determination.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive model for process design (e.g., cooling crystallization), the data must be fitted to the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & B: Reflect the enthalpy of solution and non-ideal solution behavior.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

  • Validation: A correlation coefficient (

    
    ) > 0.99 indicates the model successfully predicts solubility within the tested range.
    
Van't Hoff Analysis

For estimating the dissolution enthalpy (


) and entropy (

):


  • Positive

    
    :  Indicates an endothermic process (solubility increases with temperature), which is typical for indazole carboxylic acids.
    
  • Positive

    
    :  Indicates increased disorder, driven by the disruption of the crystal lattice.
    

Solvent Selection Guide for Process Development

Based on the structural analogs (1H-indazole-5-carboxylic acid) and the propyl-modification, the following solvent systems are recommended for specific applications:

ApplicationRecommended Solvent SystemRationale
Recrystallization Ethanol/Water (80:20) The propyl group ensures solubility in hot ethanol; water acts as an antisolvent upon cooling, maximizing yield.
Reaction Medium DMF or DMSO High solubility ensures homogenous kinetics for further functionalization of the carboxylic acid.
Extraction Ethyl Acetate (pH 4) At acidic pH, the molecule is neutral. The propyl group makes it sufficiently lipophilic to partition into EtOAc from water.
HPLC Analysis Acetonitrile/Water (0.1% TFA) The acidic modifier suppresses ionization of the -COOH, sharpening the peak shape.
Structural Interaction Map

Interactions Compound 6-Hydroxy-3-propyl- 1H-indazole-5-COOH Propyl 3-Propyl Group (Lipophilic) Compound->Propyl COOH 5-Carboxylic Acid (H-Bond Donor/Acceptor) Compound->COOH OH 6-Hydroxyl Group (H-Bond Donor) Compound->OH Indazole Indazole NH (H-Bond Donor) Compound->Indazole NonPolar Non-Polar Solvents (Hexane) Propyl->NonPolar Van der Waals Polar Polar Solvents (MeOH, DMSO) COOH->Polar Dipole-Dipole OH->COOH Intramolecular H-Bond (Reduces Polarity) OH->Polar H-Bonding

Figure 2: Functional group interaction map dictating solubility behavior.

References

  • Indazole-5-Carboxylic Acid Characterization

    • Sigma-Aldrich. (2024).[1] "1H-Indazole-5-carboxylic acid Product Specification."

  • Thermodynamic Modeling of Indazoles

    • Campos, J. B., et al. (2013). "Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid...)." The Journal of Chemical Thermodynamics.

  • Jouyban, A. (2019).
  • Analogous Solubility Data

    • PubChem.[3][4][5] (2024).[1] "1H-Indazole-5-carboxylic acid methyl ester."[4][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Route for 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Strategic Overview & Retrosynthetic Logic The 1H-indazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Strategic Overview & Retrosynthetic Logic

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for indoles and benzisoxazoles in the development of kinase inhibitors and epigenetic modulators. The target molecule, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid , is a highly functionalized derivative featuring orthogonal handles (a carboxylic acid and a phenolic hydroxyl) alongside a lipophilic propyl chain.

To achieve a scalable, high-yielding synthesis, we utilize a four-step linear sequence starting from the commercially available methyl 4-fluoro-2-methoxybenzoate . The strategy relies on two critical mechanistic pillars:

  • Regioselective Friedel-Crafts Acylation: Exploiting the synergistic directing effects of the methoxy and fluoro groups to exclusively install the propyl ketone at the C5 position [1].

  • Tandem Hydrazone Formation/SNAr Cyclization: Utilizing hydrazine to condense with the ketone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to displace the unactivated fluorine atom and construct the indazole core [2].

Workflow SM Methyl 4-fluoro-2-methoxybenzoate Step1 Step 1: Friedel-Crafts Acylation Butyryl chloride, AlCl3, DCM SM->Step1 Int1 Methyl 5-butyryl-4-fluoro-2-methoxybenzoate Step1->Int1 Step2 Step 2: SNAr Cyclization NH2NH2·H2O, K2CO3, DMSO, 110 °C Int1->Step2 Int2 Methyl 6-methoxy-3-propyl-1H-indazole-5-carboxylate Step2->Int2 Step3 Step 3: Ether Cleavage BBr3, DCM, -78 °C to RT Int2->Step3 Int3 Methyl 6-hydroxy-3-propyl-1H-indazole-5-carboxylate Step3->Int3 Step4 Step 4: Ester Saponification LiOH·H2O, THF/MeOH/H2O, RT Int3->Step4 Product 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid Step4->Product

Fig 1: Four-step synthetic workflow from methyl 4-fluoro-2-methoxybenzoate to the final product.

Mechanistic Insights & Causality

The Regioselectivity of the Acylation Step

In Step 1, the electrophilic aromatic substitution must occur exclusively at C5 to ensure the ketone is positioned correctly for the subsequent cyclization. The starting material, methyl 4-fluoro-2-methoxybenzoate, possesses two ortho/para-directing groups: the strongly activating methoxy (-OMe) and the deactivating fluoro (-F) group.

Both groups direct the incoming acylium ion to the C3 and C5 positions. However, C3 is sterically hindered (flanked by -OMe and -F) and is ortho to the bulky -OMe group. In contrast, C5 is para to the -OMe group and ortho to the -F group. The powerful para-directing effect of the methoxy group, combined with the steric accessibility of C5, drives the reaction to proceed with near-perfect regioselectivity [3].

Logic SM Starting Material OMe -OMe Group SM->OMe F -F Group SM->F C3 C3 Position (Sterically Blocked) OMe->C3 Ortho C5 C5 Position (Para to -OMe) OMe->C5 Para F->C3 Ortho F->C5 Ortho

Fig 2: Synergistic directing effects driving exclusive C5 regioselectivity during acylation.

Stepwise Global Deprotection

While harsh acidic conditions (e.g., refluxing 48% HBr) can theoretically cleave both the methyl ether and the methyl ester simultaneously, such conditions risk the decarboxylation of the resulting salicylic acid-like moiety. To maintain the integrity of the self-validating system, we employ a milder, stepwise approach: Boron tribromide (BBr3) selectively cleaves the ether at low temperatures, followed by standard basic saponification of the ester using LiOH.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 5-butyryl-4-fluoro-2-methoxybenzoate

Objective: Install the butyryl group at the C5 position via Friedel-Crafts acylation.

  • Preparation: Suspend anhydrous Aluminum chloride (AlCl3, 2.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g) under an argon atmosphere. Cool the suspension to 0 °C.

  • Acylium Ion Formation: Add Butyryl chloride (1.2 eq) dropwise. Stir for 15 minutes at 0 °C to allow the active electrophilic complex to form.

  • Addition: Dissolve Methyl 4-fluoro-2-methoxybenzoate (1.0 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. In-Process Control (IPC): Monitor via LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and 1M HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the product as a pale yellow solid.

Step 2: Synthesis of Methyl 6-methoxy-3-propyl-1H-indazole-5-carboxylate

Objective: Construct the 1H-indazole ring via hydrazine condensation and SNAr.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous Dimethyl sulfoxide (DMSO, 5 mL/g).

  • Reagent Addition: Add Potassium carbonate (K2CO3, 2.0 eq) followed by Hydrazine hydrate (64% or 80% aqueous solution, 3.0 eq).

  • Cyclization: Heat the reaction mixture to 110 °C for 12 hours. The elevated temperature is required to overcome the activation barrier for displacing the fluorine atom.

  • Workup: Cool the mixture to room temperature. Dilute heavily with water to crash out the product and extract with Ethyl Acetate (EtOAc). Wash the organic layer 5 times with water to remove residual DMSO, then wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Triturate the crude residue with cold diethyl ether or purify via silica gel chromatography to afford the indazole intermediate.

Step 3: Synthesis of Methyl 6-hydroxy-3-propyl-1H-indazole-5-carboxylate

Objective: Selective cleavage of the C6 methyl ether.

  • Preparation: Dissolve the indazole intermediate from Step 2 (1.0 eq) in anhydrous DCM (10 mL/g) and cool to -78 °C using a dry ice/acetone bath under argon.

  • Cleavage: Add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 eq) dropwise over 20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Recool the flask to 0 °C and carefully quench the excess BBr3 by the dropwise addition of Methanol, followed by water. Extract the mixture with a 9:1 DCM/MeOH solution.

  • Isolation: Wash with brine, dry over Na2SO4, and concentrate to yield the phenolic intermediate. Use directly in the next step.

Step 4: Synthesis of 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Objective: Saponification of the C5 methyl ester to yield the final target.

  • Preparation: Dissolve the intermediate from Step 3 (1.0 eq) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v, 10 mL/g).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 4.0 eq). Stir the mixture at room temperature for 16 hours. IPC: Monitor by TLC (disappearance of the higher Rf ester spot).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH ~3–4. The final product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum at 45 °C to afford the pure 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields, reaction times, and key analytical markers required to validate the success of each synthetic step.

StepReactionIntermediate / ProductExpected YieldReaction TimeKey Analytical Markers (1H NMR / LC-MS)
1 Friedel-Crafts AcylationMethyl 5-butyryl-4-fluoro-2-methoxybenzoate80–85%4–6 h1H NMR: Disappearance of C5-H aromatic proton; appearance of butyryl triplet at ~0.9 ppm.LC-MS: [M+H]+ 255.1
2 SNAr CyclizationMethyl 6-methoxy-3-propyl-1H-indazole-5-carboxylate65–75%12 h1H NMR: Appearance of broad indazole -NH at ~10-13 ppm. 19F NMR: Complete disappearance of Ar-F signal.LC-MS: [M+H]+ 249.1
3 Ether CleavageMethyl 6-hydroxy-3-propyl-1H-indazole-5-carboxylate85–90%12 h1H NMR: Disappearance of -OMe singlet at ~3.9 ppm; appearance of phenolic -OH.LC-MS: [M+H]+ 235.1
4 Ester Saponification6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid90–95%16 h1H NMR: Disappearance of ester -COOMe singlet at ~3.8 ppm.LC-MS: [M+H]+ 221.1

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate. Benchchem. 1

  • Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(3), 1591-1597. ACS Publications. 2

  • National Center for Biotechnology Information. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PubMed Central (PMC). 3

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Application

Application Note: A Chemoselective Protocol for the Esterification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Abstract Indazole derivatives are privileged scaffolds in medicinal chemistry, with applications ranging from oncology to anti-inflammatory agents.[1][2] The esterification of functionalized indazole carboxylic acids, su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indazole derivatives are privileged scaffolds in medicinal chemistry, with applications ranging from oncology to anti-inflammatory agents.[1][2] The esterification of functionalized indazole carboxylic acids, such as 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, is a critical step in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).[3] However, the presence of multiple reactive functional groups—a carboxylic acid, a phenolic hydroxyl, and a nucleophilic indazole N-H—presents a significant challenge in achieving chemoselectivity. This application note provides a detailed, robust protocol for the selective esterification of the carboxylic acid moiety, utilizing a mild, coupling agent-mediated approach that circumvents the need for protecting groups. We present the Steglich esterification as the primary method, offering high yields and operational simplicity while maintaining the integrity of the other functional groups.

Introduction: The Challenge of Chemoselective Esterification

The target substrate, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, contains three distinct sites susceptible to reaction under typical esterification conditions:

  • Carboxylic Acid (-COOH): The target for esterification.

  • Phenolic Hydroxyl (-OH): A nucleophile that can compete with the alcohol reactant, leading to undesired side products.

  • Indazole N-H: A nucleophilic nitrogen that can undergo N-alkylation or N-acylation, particularly under basic or harsh conditions.[4]

Classical methods like the Fischer esterification, which employ strong acids and high temperatures, risk degradation of the sensitive indazole core and lack the required selectivity.[5][6] Therefore, a milder, more targeted approach is necessary. This protocol leverages the Steglich esterification , a carbodiimide-mediated coupling reaction that proceeds under neutral to mildly basic conditions at ambient temperature, providing an ideal solution for this multifaceted substrate.[7][8][9]

Mechanism and Rationale: The Basis for Selectivity

The success of the Steglich esterification hinges on the in situ activation of the carboxylic acid by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

The mechanism proceeds via three key stages:

  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This activation step is selective for the most acidic proton of the carboxylic acid.

  • Acyl Transfer: The nucleophilic catalyst, DMAP, attacks the O-acylisourea, displacing the urea byproduct precursor and forming an even more reactive acylpyridinium intermediate. This step is crucial for accelerating the reaction and preventing a common side reaction—the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[9][11]

  • Nucleophilic Attack: The alcohol reactant attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst, thereby completing the catalytic cycle.

This pathway is highly selective because the carboxylic acid is the only group activated under these mild conditions; the phenolic hydroxyl and the indazole N-H are not sufficiently acidic to react with EDC and therefore remain spectators in the reaction.

Steglich_Mechanism cluster_activation Activation cluster_transfer Acyl Transfer cluster_attack Ester Formation RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Acyl_DMAP Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DMAP_cat DMAP Ester Ester Product Acyl_DMAP->Ester + Alcohol (R'OH) ROH Alcohol Ester->DMAP_cat - DMAP (regenerated)

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Recommended Protocol: Steglich Esterification

This protocol details the procedure for the methyl esterification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. The methodology can be adapted for other simple primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid≥98%Commercial/CustomStarting material
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)≥98%CommercialWater-soluble carbodiimide
4-Dimethylaminopyridine (DMAP)≥99%CommercialNucleophilic catalyst
Methanol (MeOH)Anhydrous, ≥99.8%CommercialReactant alcohol
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialReaction solvent
Hydrochloric Acid (HCl)1 M aqueous solutionIn-house prepFor aqueous workup
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prepFor aqueous workup
BrineSaturated NaCl(aq)In-house prepFor aqueous workup
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent
Silica Gel230-400 meshCommercialFor column chromatography
Experimental Workflow

Caption: Step-by-step workflow for the Steglich esterification protocol.

Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the acid). Stir until the solid is suspended. Add 4-dimethylaminopyridine (DMAP, 0.15 eq).

  • Alcohol Addition: Add anhydrous methanol (1.5 eq) to the mixture.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • EDC Addition: Slowly add EDC·HCl (1.3 eq) portion-wise over 10 minutes. A transient white precipitate may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 1:1 mixture of hexanes and ethyl acetate. The product ester should have a higher Rf value than the starting carboxylic acid.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure ester.

Quantitative Summary
ParameterValueRationale
Indazole Acid1.0 eqLimiting reagent
Alcohol (Methanol)1.5 eqA slight excess helps drive the reaction to completion.
EDC·HCl1.3 eqEnsures complete activation of the carboxylic acid.
DMAP0.15 eqCatalytic amount is sufficient to accelerate the reaction.[10]
Temperature0°C to Room Temp.Mild conditions prevent side reactions and degradation.[7]
Reaction Time4 - 16 hoursVaries with substrate; monitor by TLC for completion.
Expected Yield >85% Based on literature for similar mild esterifications.

Alternative Protocol: Chemoselective Sₙ2 Alkylation

An effective alternative involves the selective alkylation of the carboxylate anion, which is significantly more nucleophilic than the phenoxide under controlled conditions. This method is particularly useful for preparing methyl or ethyl esters.

  • Setup: Dissolve the indazole acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium bicarbonate (KHCO₃, 1.5 eq) and stir for 30 minutes at room temperature.

  • Alkylating Agent: Add iodomethane (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash column chromatography as described previously.

This method's selectivity stems from the pKₐ difference between the carboxylic acid and the phenol; a mild base like KHCO₃ selectively deprotonates the more acidic carboxylic acid.[6]

Troubleshooting

  • Slow or Incomplete Reaction:

    • Ensure all reagents and solvents are anhydrous. Water will consume the activated intermediate.

    • Increase the amount of EDC·HCl to 1.5 eq.

    • Allow the reaction to stir for a longer period (up to 24 hours).

  • Formation of Side Products:

    • If O-acylation of the phenol is observed (unlikely), reduce the amount of DMAP to 0.1 eq or run the reaction at 0°C without warming.

    • The primary byproduct is the urea from EDC. Most of it is removed during the acidic wash as it becomes a water-soluble salt. Residual amounts are typically removed during chromatography.

Conclusion

The Steglich esterification protocol outlined provides a highly efficient, mild, and chemoselective method for the synthesis of esters from 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. By directly activating the carboxylic acid in the presence of less reactive nucleophilic groups, this approach obviates the need for multi-step protection-deprotection strategies, saving time and improving overall yield. This robust protocol is well-suited for researchers in drug discovery and process development who require a reliable method for functionalizing complex heterocyclic scaffolds.

References

  • VertexAI Search. (2025, August 7). A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids.
  • Appendino, G., et al. (2002, October 8). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications.
  • Li, J., et al. (2006, August 5). A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. Taylor & Francis Online.
  • Kumar, A., et al. (2008, February 22). Chemoselective Esterification of Phenolic Acids in the Presence of Sodium Bicarbonate in Ionic Liquids. Taylor & Francis Online.
  • Guedes, G. P., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC.
  • Sviridov, S., et al. (2004, January 5). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. Steglich esterification.
  • SynArchive. Steglich Esterification.
  • Organic Chemistry Portal. Steglich Esterification.
  • Organic Syntheses. Esterification of Carboxylic Acids with.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
  • Jordan, A., et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • The University of Sheffield. Acid to Ester - Common Conditions.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • ChemTalk. Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. Protective Groups.
  • ResearchGate. (2009, March). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
  • J&K Scientific LLC. (2021, February 23). Fischer Esterification.
  • University of Calgary. Ch19: RCO2H to RCO2R'.
  • Google Patents. US20060094881A1 - Methods of preparing indazole compounds.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
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Method

A Robust, Validated RP-HPLC Method for the Quantification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid in Pharmaceutical Development

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents[1]. As novel indazole derivatives advance through the drug development pipeline, robust analytical methods are critical for quality control and stability testing. The inherent chemical properties of the target analyte, specifically its ionizable carboxylic acid and polar hydroxyl group, present unique chromatographic challenges. This guide provides a comprehensive walkthrough of the method development strategy, detailed experimental protocols, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines[2][3][4].

Introduction: Analyte Properties & Chromatographic Rationale

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole nucleus, a hydroxyl group, a carboxylic acid moiety, and a propyl chain. The successful development of an HPLC method hinges on understanding how these functional groups dictate the molecule's behavior in a chromatographic system.

  • Indazole Core & Propyl Chain: The fused aromatic ring system and the alkyl chain lend the molecule significant hydrophobicity, making it well-suited for reversed-phase chromatography where the stationary phase is non-polar (e.g., C18)[5][6].

  • Carboxylic Acid Group: This is the most critical functionality for method development. As a weak acid, its protonation state is dependent on the mobile phase pH.

    • At a pH above its pKa, the carboxyl group is deprotonated (ionized), making the molecule more polar and resulting in poor retention and potential peak tailing on a C18 column.

    • At a pH below its pKa, the carboxyl group is protonated (neutral), rendering the molecule less polar and promoting stronger retention and improved peak symmetry[7].

  • Hydroxyl Group: The phenolic hydroxyl group increases the overall polarity of the analyte.

This analysis leads to the logical selection of a Reversed-Phase HPLC (RP-HPLC) method with a mobile phase buffered at a low pH. This strategy ensures the analyte is in its neutral, most-retained form, leading to a robust and reproducible separation[7].

Method Development Strategy

Our approach was systematic, focusing on optimizing key parameters to achieve a selective and efficient separation with excellent peak shape. The workflow is designed to logically progress from initial screening to a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, Solubility) Column Column Selection (C18, 5 µm) Analyte->Column Hydrophobicity MobilePhase Mobile Phase Screening (ACN/Water, MeOH/Water) Column->MobilePhase Compatibility pH pH & Buffer Optimization (Formic Acid vs. TFA) MobilePhase->pH Gradient Isocratic vs. Gradient (Initial Scouting) pH->Gradient Wavelength Wavelength Selection (UV Scan) Gradient->Wavelength Flowrate Flow Rate & Temperature (Efficiency Tuning) Wavelength->Flowrate Optimized Final Optimized Method Flowrate->Optimized SST System Suitability Testing (USP <621>) Optimized->SST Validation Full Method Validation (ICH Q2(R2)) SST->Validation

Figure 1: HPLC Method Development Workflow.
Column Selection

A conventional C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point[6]. We selected a column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) to ensure transferability between different HPLC systems. The high surface coverage of modern C18 phases provides the necessary hydrophobic interaction to retain the analyte.

Mobile Phase Optimization

The critical parameter for this analyte is mobile phase pH. To maintain the carboxylic acid in its protonated state, an acidic modifier is required[7]. We evaluated 0.1% formic acid, a common choice that provides a pH of approximately 2.7 and is compatible with mass spectrometry if future hyphenation is desired. Acetonitrile was chosen as the organic modifier due to its lower viscosity and strong elution properties for aromatic compounds. An isocratic elution was found to provide adequate separation and resolution within a reasonable runtime, simplifying the method.

Detection Wavelength

The indazole ring system contains a chromophore that absorbs UV radiation. A standard solution of the analyte was scanned using a photodiode array (PDA) detector from 200 to 400 nm. The wavelength of maximum absorbance (λ-max) was determined to be 285 nm, providing optimal sensitivity for detection.

Optimized Chromatographic Conditions

The final, optimized method parameters are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 285 nm
Run Time 10 minutes
Analyte Retention Time Approximately 4.5 minutes

Detailed Experimental Protocols

Protocol 4.1: Standard and Sample Preparation
  • Solvent Selection: Based on solubility trials, a diluent of 50:50 Acetonitrile:Water was selected for its ability to readily dissolve the analyte and its compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the selected diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL) for linearity and quantification.

  • Sample Preparation: Prepare sample solutions (e.g., from a reaction mixture or formulation) by dissolving them in the diluent to achieve a theoretical concentration within the calibrated linear range of the method. Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Protocol 4.2: HPLC System Setup and Operation
  • Prepare the mobile phase as specified in Section 3. Ensure all solvents are HPLC grade and freshly prepared.

  • Degas the mobile phase using an inline degasser or by sonication.

  • Set up the HPLC system with the specified column and conditions.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence table including blanks, system suitability injections, standards, and samples.

  • Begin the sequence run.

Protocol 4.3: System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a mandatory requirement of pharmacopeial guidelines like USP <621>[8][9].

  • Inject the primary working standard (e.g., 50 µg/mL) six consecutive times.

  • Calculate the following parameters from the six replicate injections.

  • The system is deemed suitable for use if all acceptance criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.[10]
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 1.0%Demonstrates injection and system precision.
% RSD of Retention Time ≤ 1.0%Confirms flow rate and mobile phase stability.

Method Validation

The optimized method was validated following the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose[3][4][11]. The validation package confirms the method is reliable, reproducible, and accurate.

Figure 2: Interrelation of ICH Validation Parameters.
Validation Results Summary
Validation ParameterProtocol SummaryResultsAcceptance Criteria
Specificity Analyzed a blank (diluent), placebo (if applicable), and a spiked sample to ensure no interference at the analyte's retention time.No interfering peaks were observed at the retention time of the analyte. Peak purity was confirmed with PDA.No interference
Linearity Analyzed seven concentration levels from 1 to 150 µg/mL in triplicate. Plotted a calibration curve of peak area vs. concentration.Correlation Coefficient (r²) = 0.9998r² ≥ 0.999
Range Established from the linearity data.5 - 120 µg/mLConfirmed by Acc. & Prec.
Accuracy (% Recovery) Analyzed samples spiked with the analyte at three concentration levels (80%, 100%, 120% of target) in triplicate.Mean recovery was between 99.2% and 101.5%.98.0% - 102.0%
Precision (Repeatability) Analyzed six replicate preparations of a standard at 100% of the target concentration on the same day.%RSD = 0.45%%RSD ≤ 2.0%
Precision (Intermediate) Performed the repeatability assay on a different day with a different analyst and different instrument.%RSD = 0.68%%RSD ≤ 2.0%
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).0.2 µg/mLReport value
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). Confirmed with precision and accuracy at this level.0.7 µg/mLReport value
Robustness Intentionally varied method parameters (Flow rate ±10%, Column Temp ±5°C, % Organic in Mobile Phase ±2%).System suitability parameters remained within acceptable limits for all variations. No significant impact on quantification.SST criteria must be met

Conclusion

A robust, isocratic RP-HPLC method for the quantitative determination of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid has been successfully developed and validated. The method leverages fundamental chromatographic principles to control the ionization of the analyte, ensuring excellent peak shape and reproducibility. The validation results confirm that the method is specific, linear, accurate, precise, and robust, meeting all acceptance criteria as per ICH guidelines[2][4]. This analytical procedure is suitable for routine quality control analysis, stability studies, and other quantitative applications in a pharmaceutical development setting.

References

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions. Retrieved from [Link]

  • Pivonello, D., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. Retrieved from [Link]

  • McMaster, M. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]

  • El-Hady, D. A. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis. Retrieved from [Link]

  • Dolan, J. W. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC International. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. Retrieved from [Link]

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  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indazole-5-carboxylic acid methyl-(4-morpholin-4-yl-phenyl)-amide. PubChem. Retrieved from [Link]

  • dos Santos, F. M., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Pharmaceuticals, 16(7), 939. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
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Application

Application Notes and Protocols: Strategic Coupling of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the strategic considerations and robust protocols for the effici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic considerations and robust protocols for the efficient coupling of amines to 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. The inherent challenge posed by the bifunctional nature of this substrate, containing both a carboxylic acid and a phenolic hydroxyl group, necessitates a carefully planned synthetic approach to prevent undesirable side reactions, primarily O-acylation. This document elucidates two primary strategies: direct, chemoselective coupling and a more robust protection/deprotection sequence. Detailed, step-by-step protocols for the protection of the phenolic hydroxyl as a benzyl ether, subsequent amide bond formation using industry-standard coupling reagents, and final deprotection are provided. These methodologies are designed to ensure high yields, purity, and reproducibility for the synthesis of diverse amide derivatives of this important indazole scaffold.

The Synthetic Challenge: Chemoselectivity in the Presence of a Phenolic Hydroxyl Group

The structure of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid presents a classic chemoselectivity challenge. While the carboxylic acid is the intended site of activation for amide bond formation, the phenolic hydroxyl group at the 6-position is also nucleophilic and can compete for reaction with the activated carboxylic acid intermediate. This can lead to the formation of undesired ester byproducts or intermolecular oligomerization, reducing the yield of the target amide and complicating purification.

Therefore, a successful coupling strategy must favor N-acylation over O-acylation. This can be achieved through two principal approaches:

  • Direct Chemoselective Coupling: Employing specific coupling reagents and conditions that kinetically favor the reaction with the amine over the phenol. This approach is more atom-economical but can be highly substrate-dependent and may require extensive optimization.

  • Protection/Deprotection Strategy: Temporarily "masking" the phenolic hydroxyl group with a protecting group. This protecting group must be stable to the amide coupling conditions and selectively removable afterward without affecting the newly formed amide bond. This is often the most reliable and generalizable approach.

This guide will focus primarily on the highly reliable protection/deprotection strategy, which offers superior control and predictability.

Strategic Approach: Orthogonal Protection of the Phenolic Hydroxyl

An orthogonal protection strategy is paramount for the successful synthesis of the desired amide derivatives.[1] This entails using a protecting group for the phenol that can be removed under conditions that are orthogonal to, or non-interfering with, the other functional groups in the molecule, particularly the newly formed amide bond.

For this application, the benzyl (Bn) ether is an excellent choice for protecting the phenolic hydroxyl group.

  • Stability: Benzyl ethers are stable to a wide range of reaction conditions, including the basic and neutral conditions often employed in amide coupling reactions.[2]

  • Orthogonal Deprotection: The benzyl group is readily and cleanly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][3] This method is mild and typically does not cleave robust amide bonds. The indazole ring system is also generally stable under these hydrogenation conditions.[4][5]

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Start 6-hydroxy-3-propyl-1H- indazole-5-carboxylic acid Protected 6-(Benzyloxy)-3-propyl-1H- indazole-5-carboxylic acid Start->Protected BnBr, K₂CO₃ Acetone, Reflux Coupled N-Alkyl/Aryl-6-(benzyloxy)-3-propyl- 1H-indazole-5-carboxamide Protected->Coupled Amine (R-NH₂) Coupling Reagent (e.g., HATU or EDC/HOBt) Final N-Alkyl/Aryl-6-hydroxy-3-propyl- 1H-indazole-5-carboxamide Coupled->Final H₂, Pd/C Solvent (e.g., EtOH, MeOH)

Caption: Synthetic workflow for the coupling of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection, coupling, and deprotection steps.

Protocol 1: O-Benzylation of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

This protocol describes the protection of the phenolic hydroxyl group as a benzyl ether using benzyl bromide and potassium carbonate.[6]

Materials:

  • 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

  • Benzyl bromide (BnBr)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid (1.0 equivalent) and dry acetone.

  • Add anhydrous potassium carbonate (3.0 equivalents) to the suspension.

  • Stir the mixture vigorously and add benzyl bromide (1.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product, 6-(benzyloxy)-3-propyl-1H-indazole-5-carboxylic acid, by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of the O-Benzylated Intermediate

Two common and highly effective coupling reagents are presented here: HATU and EDC in combination with HOBt.

2a: Coupling using HATU

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of racemization.[7][8]

Materials:

  • 6-(Benzyloxy)-3-propyl-1H-indazole-5-carboxylic acid (1.0 equivalent)

  • Amine (R-NH₂) (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 6-(benzyloxy)-3-propyl-1H-indazole-5-carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture.

  • Continue to stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Alkyl/Aryl-6-(benzyloxy)-3-propyl-1H-indazole-5-carboxamide by column chromatography.

2b: Coupling using EDC/HOBt

EDC is a water-soluble carbodiimide that, when used with HOBt, effectively promotes amide bond formation while minimizing side reactions.[9][10][11]

Materials:

  • 6-(Benzyloxy)-3-propyl-1H-indazole-5-carboxylic acid (1.0 equivalent)

  • Amine (R-NH₂) (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a round-bottom flask, add 6-(benzyloxy)-3-propyl-1H-indazole-5-carboxylic acid, HOBt, and the amine.

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add TEA or DIPEA dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 2a (step 5). The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Coupling Reagents

Reagent SystemKey AdvantagesKey Considerations
HATU/DIPEA High efficiency, fast reaction times, low racemization, effective for hindered substrates.[8]Higher cost, can guanidinylate the amine if not pre-activated with the acid.
EDC/HOBt Cost-effective, water-soluble urea byproduct simplifies purification, well-established.[10][11]Slower reaction times compared to HATU, potential for side reactions if HOBt is omitted.
Protocol 3: Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to yield the final 6-hydroxy-indazole derivative.[1][3]

Materials:

  • N-Alkyl/Aryl-6-(benzyloxy)-3-propyl-1H-indazole-5-carboxamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Alkyl/Aryl-6-(benzyloxy)-3-propyl-1H-indazole-5-carboxamide in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Purge the flask with an inert gas (e.g., argon or nitrogen), then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the final N-Alkyl/Aryl-6-hydroxy-3-propyl-1H-indazole-5-carboxamide by recrystallization or column chromatography if necessary.

G cluster_protection Protection cluster_coupling Amide Coupling (HATU) cluster_deprotection Deprotection p1 Dissolve starting material in dry acetone p2 Add K₂CO₃ and BnBr p1->p2 p3 Reflux for 4-6h p2->p3 p4 Work-up and purify p3->p4 c1 Dissolve protected acid and HATU in DMF p4->c1 c2 Add DIPEA (pre-activate) c1->c2 c3 Add amine c2->c3 c4 Stir 2-4h at RT c3->c4 c5 Work-up and purify c4->c5 d1 Dissolve benzylated amide in EtOH or MeOH c5->d1 d2 Add Pd/C catalyst d1->d2 d3 Introduce H₂ atmosphere d2->d3 d4 Stir 4-16h at RT d3->d4 d5 Filter and concentrate d4->d5

Caption: Detailed experimental workflow for the synthesis of target amides.

Conclusion

The successful synthesis of amide derivatives of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid hinges on the effective management of the phenolic hydroxyl group. While direct chemoselective coupling may be feasible under highly optimized conditions, the use of a benzyl ether protecting group provides a more reliable and broadly applicable strategy. The protocols detailed herein, employing standard and robust chemical transformations, offer a clear pathway for researchers to access a wide range of amide derivatives of this valuable heterocyclic core, facilitating further research and development in medicinal chemistry and related fields.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(28), 7763-7773. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. In GlycoPODv2. Retrieved from [Link]

  • Mishra, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-358. Retrieved from [Link]

  • Kan, W. M., & Chern, C. Y. (2003). Selective N-Debenzylation of Amides with p-TsOH. Tetrahedron Letters, 44(5), 1039-1041. Retrieved from [Link]

  • Bayer, H., & Eckert, H. (2002). Process for the preparation of benzyl esters of hydroxybenzoic acids. EP1238961B1. Google Patents.
  • Jiang, W., et al. (2025). Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Organic Chemistry Frontiers. Retrieved from [Link]

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  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Kumar, A., et al. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. RSC Advances, 4(104), 59941-59945. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Retrieved from [Link]

  • Stuart, D. R., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7302-7305. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Ghosh, A. K., & Swanson, L. M. (2009). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Synthetic Communications, 39(16), 2841-2847. Retrieved from [Link]

  • Moriyama, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2358-2364. Retrieved from [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18), 3743-3773. Retrieved from [Link]

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Method

Application Notes and Protocols for the Storage and Handling of 6-Hydroxy Indazoles

Introduction The indazole scaffold is a privileged bicyclic heteroaromatic structure that serves as a cornerstone in modern medicinal chemistry and drug discovery. Its unique chemical properties and ability to form key i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure that serves as a cornerstone in modern medicinal chemistry and drug discovery. Its unique chemical properties and ability to form key interactions with biological targets have led to its incorporation into a multitude of pharmacologically active agents.[1][2] Within this class, 6-hydroxy indazoles represent a critical subclass of synthetic building blocks. The phenolic hydroxyl group at the 6-position provides a versatile handle for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

However, the very features that make 6-hydroxy indazoles valuable also render them susceptible to degradation if not stored and handled with the requisite care. The presence of the electron-rich phenol ring, combined with the indazole core, can lead to oxidative, photolytic, and thermal decomposition, compromising sample purity, affecting experimental reproducibility, and ultimately impacting research outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the optimal storage and handling of 6-hydroxy indazoles. Moving beyond a simple list of procedures, this document elucidates the chemical principles behind each recommendation, empowering users to maintain the integrity of these valuable reagents and ensure the validity of their scientific results.

Chemical Properties and Stability Profile

Understanding the inherent chemical nature of 6-hydroxy indazoles is fundamental to appreciating the necessity of specific storage and handling protocols. The molecule's stability is primarily influenced by the phenolic hydroxyl group, which is susceptible to oxidation, and the aromatic indazole system, which can be affected by light and extreme pH.

Key Physicochemical Properties

PropertyValueSource
Chemical Name 1H-Indazol-6-ol[3]
Molecular Formula C₇H₆N₂O[3]
Molecular Weight 134.14 g/mol [3]
Appearance Typically a light-colored solid[4]
Primary Hazard H302: Harmful if swallowed[3]

Potential Degradation Pathways

The primary routes of degradation for 6-hydroxy indazoles involve oxidation, photolysis, and hydration. Exposure to atmospheric oxygen can oxidize the sensitive hydroxyl group, often leading to the formation of colored quinone-type impurities. Ultraviolet (UV) light can provide the energy needed to initiate photolytic decomposition, while moisture can lead to hydration or facilitate other degradative reactions.[5][6]

Potential Degradation Pathways for 6-Hydroxy Indazole cluster_triggers Degradation Triggers cluster_products Degradation Products T1 Atmospheric Oxygen Molecule 6-Hydroxy Indazole (Pure Compound) T1->Molecule Oxidation T2 UV/VIS Light T2->Molecule Photolysis T3 Moisture (H₂O) T3->Molecule Hydration T4 High Temperature T4->Molecule Thermal Decomposition P1 Oxidized Byproducts (e.g., Quinones) P2 Photodegradation Products P3 Hydrated Forms P4 Thermally Degraded Products Molecule->P1 Molecule->P2 Molecule->P3 Molecule->P4

Caption: Key environmental factors that can initiate the degradation of 6-hydroxy indazole.

Recommended Storage Conditions

The cornerstone of preserving the integrity of 6-hydroxy indazoles is the strict control of their storage environment. The following conditions are designed to mitigate the risks outlined in the previous section.

ParameterLong-Term Storage (> 1 month)Short-Term Storage (< 1 month)Rationale
Temperature -20°C to -80°C2-8°CReduces the kinetic rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich phenol ring by displacing atmospheric oxygen.[4][5]
Container Tightly sealed, amber glass or opaque vialTightly sealed, amber glass or opaque vialProtects from photolytic degradation and prevents moisture ingress.[6][7]
Location Dark, dry, dedicated freezerDark, dry, dedicated refrigeratorEnsures protection from light and ambient moisture.

Safe Handling Protocols

Adherence to proper handling procedures is crucial for both user safety and the prevention of compound contamination. The primary hazard associated with 6-hydroxy indazole is that it is harmful if swallowed.[3] General precautions for handling solid chemical reagents should be followed.

Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from accidental splashes or airborne particles.[8]
Hand Protection Nitrile or other chemical-resistant glovesPrevents direct skin contact with the compound.[8]
Body Protection Standard laboratory coatProtects skin and clothing from contamination.

Experimental Workflow: Weighing and Dispensing

The following step-by-step protocol is designed to minimize environmental exposure and prevent contamination during handling.

  • Equilibration: Before opening, allow the sealed container to warm to ambient temperature inside a desiccator for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and compromise stability.

  • Work Environment: Conduct all manipulations in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[8]

  • Dispensing: Briefly open the container and quickly dispense the required amount of material using a clean, dry spatula.

  • Inert Gas Purge: Before resealing, gently flush the container's headspace with an inert gas like argon or nitrogen. This displaces any ambient air that entered during dispensing.[4]

  • Resealing: Tightly seal the container cap, ensuring an airtight closure. Parafilm may be used for additional security.

  • Storage: Immediately return the container to its recommended long-term or short-term storage location.

Workflow for Handling Solid 6-Hydroxy Indazole Start Retrieve from -20°C / 4°C Storage Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Weigh Weigh Required Amount in Fume Hood Equilibrate->Weigh Prevents condensation Purge Purge Headspace with Inert Gas Weigh->Purge Use Proceed to Experiment Weigh->Use Reseal Tightly Reseal Container Purge->Reseal Displaces O₂ Return Return to -20°C / 4°C Storage Reseal->Return

Caption: Recommended workflow for weighing and dispensing 6-hydroxy indazole.

Protocol for Preparing Stock Solutions

  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, DMF) to prepare stock solutions.

  • Dissolution: Add the solvent to the pre-weighed 6-hydroxy indazole solid and ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Store stock solutions in amber or opaque vials with tightly sealed caps at -20°C or -80°C. For maximum stability, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Hazard Identification and Emergency Procedures

While 6-hydroxy indazole is not classified as acutely toxic via inhalation or dermal contact, it requires careful handling due to its oral hazard classification.

GHS Hazard Summary

PictogramHazard ClassHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3]

First Aid Measures

  • If Swallowed: Rinse mouth with water. Immediately call a poison center or doctor. Do NOT induce vomiting.[9][10]

  • If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9]

  • If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[10]

Spill and Disposal Management

  • Spills: For small spills of solid material, carefully sweep up, avoiding dust generation, and place into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[9]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Solution(s)
Compound has darkened or changed color (e.g., yellow to brown). 1. Oxidation due to improper storage (no inert gas).2. Photodegradation from exposure to light.1. Discard the affected stock. Ensure all future handling and storage is performed under an inert atmosphere.[4]2. Always store the compound in amber or opaque vials in a dark location.
Inconsistent experimental results or new impurity peaks in HPLC/LC-MS. 1. Compound degradation from improper storage or repeated freeze-thaw cycles.2. Contamination during handling.1. Re-analyze the purity of the stock material. If purity is compromised, discard and use a fresh, properly stored sample. Prepare single-use aliquots of solutions to avoid freeze-thaw cycles.2. Review handling procedures to ensure clean, dedicated spatulas and glassware are used.
Difficulty dissolving the solid. 1. Use of an inappropriate or non-anhydrous solvent.2. The compound may have degraded into less soluble byproducts.1. Verify the solubility of 6-hydroxy indazole in the chosen solvent. Use fresh, anhydrous solvent.2. Check the purity of the solid. If significant degradation is suspected, obtain a new lot.

Conclusion

6-hydroxy indazoles are indispensable tools in the pursuit of novel therapeutics. Their chemical integrity is paramount to the success of research and development programs. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, by controlling temperature, atmosphere, light, and moisture—scientists can ensure the long-term stability and purity of these reagents. Adherence to these scientifically-grounded procedures will foster experimental reproducibility, generate reliable data, and ultimately accelerate the drug discovery process.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 5,6-dihydroxyindole. Available from: [Link]

  • Shaaban, M. R., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available from: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Siddiqui, Z. N., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135483987, 6-hydroxy-1H-indazole. Available from: [Link]

  • Al-Janabi, A. A. (2021). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Organic Syntheses. Indazole. Available from: [Link]

  • Sobańska, K., et al. (2018). Percentage levels of degradation of indapamide and dihydralazine under high temperature/high humidity and UV/VIS light. ResearchGate. Available from: [Link]

  • Tradeindia. 6-hydroxy Indazole. A. B. Enterprises. Available from: [Link]

  • Google Patents. US6998489B2 - Methods of making indazoles.
  • Baxendale, I. R., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Journal of Organic Chemistry. Available from: [Link]

  • Insuasty, D., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available from: [Link]

  • Devkate, C. G., et al. (2015). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. Available from: [Link]

  • MetaSci. Safety Data Sheet 5,6-Dihydroxyindole. Available from: [Link]

  • INDOFINE Chemical Company, Inc. SAFETY DATA SHEET: 4-HYDROXY-1H-INDAZOLE. Available from: [Link]

  • Sonawane, P. P., & Pande, V. V. (2022). Degradation and Stability Profiling in Pharmaceutical Analysis: Review. International Journal for Scientific Research & Development. Available from: [Link]

  • Shreema, S., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research. Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: The 6-Hydroxy-3-Propyl-1H-Indazole-5-Carboxylic Acid Scaffold in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid scaffold. Authored by: Gemini, Senior Application Scientist I. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging the 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid scaffold.

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Power of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets in a specific and high-affinity manner. The indazole core is a quintessential example of such a scaffold, forming the basis of numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][2][3] Its success stems from a bicyclic aromatic structure that provides a rigid conformation for presenting substituents, while its two nitrogen atoms offer a unique combination of hydrogen bond donor (N1-H) and acceptor (N2) capabilities.[4]

This guide focuses on a specific, highly functionalized derivative: 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid . This particular scaffold is not merely a starting point but a sophisticated molecular tool, engineered with key chemical features to maximize its potential in a drug discovery campaign.

  • Indazole Core: Provides the fundamental rigid structure and hydrogen bonding features critical for target engagement, often acting as a bioisostere for indole or phenol.[4]

  • 6-Hydroxy Group: This phenolic hydroxyl group is a potent hydrogen bond donor and can be a critical interaction point with target proteins. Its position is analogous to key hydroxyls in natural ligands and can be a key determinant of selectivity.

  • 5-Carboxylic Acid Group: A powerful anchoring group. It can act as both a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a binding pocket. This feature is common in inhibitors of enzymes like cyclooxygenases (COX).[5]

  • 3-Propyl Group: This aliphatic chain provides a well-defined hydrophobic moiety. It is designed to probe and occupy hydrophobic pockets within the target protein, contributing significantly to binding affinity and ligand efficiency.

By strategically combining these elements, the 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid scaffold offers multiple, chemically distinct points for interaction and subsequent modification, making it an exceptionally versatile platform for developing potent and selective modulators of various protein classes, most notably protein kinases and inflammatory enzymes.

II. Synthetic Strategy and Derivatization for SAR Studies

The power of a scaffold lies in its amenability to systematic modification for Structure-Activity Relationship (SAR) studies. The target molecule can be synthesized and derivatized through established chemical routes. A generalized approach allows for the exploration of chemical space around the core.

Core Synthesis (Conceptual Pathway)

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or o-aminophenylacetic acid derivatives.[1][6] For our specific scaffold, a plausible route would involve constructing a polysubstituted benzene ring and subsequently forming the pyrazole ring.

Key Derivatization Pathways

The true utility of the scaffold is realized through the systematic generation of an analogue library. The following workflow outlines the primary points of diversification.

G Core 6-Hydroxy-3-propyl-1H- indazole-5-carboxylic acid (Core Scaffold) N1_Mod N1-Alkylation/Arylation (Vary R1) Core->N1_Mod Explore H-bond donor necessity; add vectors C5_Mod C5-Amide Coupling (Vary R2) Core->C5_Mod Probe new pockets; improve PK/PD O6_Mod O6-Etherification (Vary R3) Core->O6_Mod Modulate H-bond; add bulk/lipophilicity C3_Mod C3-Alkyl/Aryl Variation (Vary R4) Core->C3_Mod Optimize hydrophobic interactions Library Diverse Analogue Library for Screening N1_Mod->Library C5_Mod->Library O6_Mod->Library C3_Mod->Library

Caption: Key diversification points on the indazole scaffold.

  • C5-Amide Coupling: The carboxylic acid is the most versatile handle for rapid library generation. Standard peptide coupling reagents (e.g., EDC, HOBT/HOAt) can be used to react the core scaffold with a diverse panel of primary and secondary amines, creating a library of amides.[7][8] This strategy is paramount for exploring new binding interactions and improving pharmacokinetic properties.

  • N1-Alkylation/Arylation: The indazole N1-H is a key hydrogen bond donor. Alkylating this position (e.g., using an alkyl halide and a base) allows for probing the necessity of this interaction. Furthermore, adding specific groups can introduce new interactions or block metabolic pathways.[1]

  • O6-Etherification: The 6-hydroxy group can be converted to an ether using, for example, a Williamson ether synthesis. This replaces the hydrogen bond donor with a less polar group, providing clear SAR on the importance of this interaction point.

  • C3-Side Chain Variation: While the propyl group is a good starting point, synthesizing analogues with different alkyl or aryl groups at the C3 position is crucial for optimizing hydrophobic and van der Waals interactions with the target protein.

III. Application Note 1: Targeting Protein Kinases

Rationale: The indazole scaffold is a well-established "hinge-binder" for protein kinases.[3][4] The N1-H and N2 atoms of the indazole ring mimic the hydrogen bonding pattern of the adenine base in ATP, allowing it to anchor effectively in the ATP-binding site. Many indazole-based kinase inhibitors are in clinical use or trials.[1][3] The additional functional groups on our scaffold can be exploited to achieve high potency and selectivity for a specific kinase, such as VEGFR-2, a key target in angiogenesis.[3]

G Kinase Kinase ATP Pocket Hinge Region Hydrophobic Pocket Phosphate Binding Region Ligand Indazole Scaffold N1-H N2 3-Propyl 5-COOH 6-OH Ligand:n1->Kinase:hinge H-bond (donor) Ligand:n2->Kinase:hinge H-bond (acceptor) Ligand:c3->Kinase:hydro Hydrophobic interaction Ligand:c5->Kinase:phos Ionic/H-bond

Caption: Binding mode of the indazole scaffold in a kinase ATP pocket.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the affinity (IC₅₀) of test compounds for a target kinase.[9]

Principle: An antibody labeled with a Europium (Eu) chelate (donor) binds to the kinase. A fluorescent "tracer" ligand, which also binds to the ATP site, is labeled with a fluorescent dye (acceptor). When the tracer binds, FRET occurs upon excitation. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Materials:

  • Target Kinase (e.g., VEGFR-2), active

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag)

  • Kinase Tracer 236 (or other suitable tracer)

  • Test Compounds (serial dilutions in 100% DMSO)

  • 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, non-binding surface plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. The final DMSO concentration in the assay should be ≤1%.

  • Kinase/Antibody Preparation: Dilute the kinase and Eu-labeled antibody in 1X Kinase Buffer to a 2X working concentration.

  • Tracer Preparation: Dilute the kinase tracer in 1X Kinase Buffer to a 2X working concentration.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 2X Tracer solution to each well.

    • The final volume will be 10 µL.

  • Incubation: Centrifuge the plate briefly to mix. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure emission at two wavelengths (e.g., 665 nm for acceptor, 615 nm for donor) following excitation at ~340 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Normalize the data using vehicle (0% inhibition) and no-tracer (100% inhibition) controls.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical SAR Data Table:

Compound IDR1 (N1-position)R2 (C5-position)VEGFR-2 IC₅₀ (nM)
Core-01 H-OH850
AMD-01 H-NH(CH₃)450
AMD-02 H-NH(CH₂CH₂OH)120
NME-01 -CH₃-OH>10,000
AMD-03 H-NH(4-F-Ph)35

This data illustrates that amidating the carboxylic acid (AMD series) improves potency, and alkylating the N1-H (NME-01) abrogates activity, confirming its role as a critical H-bond donor.

IV. Application Note 2: Targeting Cyclooxygenase (COX) Enzymes

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid-containing compounds that inhibit COX enzymes.[5] The 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid scaffold possesses the key carboxylic acid moiety to bind within the active site of COX-1 and COX-2. The indazole core and other substituents can be tuned to achieve selectivity for COX-2, which is desirable for reducing the gastrointestinal side effects associated with COX-1 inhibition.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase component of COX activity. The enzyme first converts arachidonic acid to Prostaglandin G₂ (PGG₂). In the peroxidase reaction, PGG₂ is reduced to PGH₂, and a probe (e.g., Amplex™ Red) is oxidized in the process to become highly fluorescent. An inhibitor will block the initial step, preventing the generation of PGG₂ and thus the subsequent fluorescence.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Amplex™ Red reagent

  • Horseradish Peroxidase (HRP)

  • Test Compounds (serial dilutions in DMSO)

  • 96-well solid black plates

  • Fluorescence plate reader (Ex/Em = ~540/590 nm)

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 with heme in cold reaction buffer.

  • Compound Plating: Add 1 µL of serially diluted test compounds to the wells of the 96-well plate. Include a known inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Addition: Add 179 µL of the enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Substrate Mix Preparation: Prepare a substrate solution containing arachidonic acid, Amplex™ Red, and HRP in the reaction buffer.

  • Reaction Initiation: Add 20 µL of the substrate mix to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes in a kinetic mode.

Data Analysis:

  • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the rates relative to vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

  • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Hypothetical Selectivity Data Table:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Core-01 15.28.51.8
AMD-03 25.61.123.3
Celecoxib 12.00.08150

V. Application Note 3: Cell-Based Assay

Rationale: Following successful in vitro enzyme inhibition, the next critical step is to assess the compound's effect in a cellular context. A cell viability assay determines the concentration at which a compound inhibits cell growth or induces cell death (GI₅₀), providing insight into its cell permeability and on-target effects in a biological system.

Protocol 3: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP. A decrease in signal indicates a loss of cell viability.

G A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Indazole Compound A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent (Lyses cells, releases ATP) C->D E Incubate 10 min (Stabilize signal) D->E F Read Luminescence (Signal ∝ ATP ∝ Viable Cells) E->F

Caption: Workflow for the CellTiter-Glo® viability assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, breast cancer)[9]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well, flat-bottom, opaque-walled plates for cell culture

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luminescent signal from treated wells to the vehicle-treated control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of compound concentration.

  • Fit the data using a non-linear regression model to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

VI. References

  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Tiwari, R., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Alminderej, F. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. Available at: [Link]

  • Shaikh, I. R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem (n.d.). 6-Hydroxy-3-(3-methyl-benzyl)-1H-indazole-5-carboxylic acid methyl-(4-morpholin-4-yl-phenyl)-amide. PubChem. Available at: [Link]

  • Google Patents (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. Available at:

  • ResearchGate (2023). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Fernández-Fariña, S., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. Available at: [Link]

  • Journal of Pharmaceutical Negative Results (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Yoshida, T., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available at: [Link]

  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Pharmaceutical Sciences. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common challenges encountered during its handling and use in experimental settings, with a primary focus on overcoming solubility issues.

Section 1: Core Compound Characteristics & Predicted Solubility

6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core. Its structure, which includes a carboxylic acid and a hydroxyl group, alongside a propyl chain and a bicyclic aromatic system, dictates its physicochemical properties. The aromatic rings and the propyl group contribute to its lipophilicity and are expected to result in poor aqueous solubility, a common challenge with many modern drug candidates[1][2][3][4]. The acidic carboxylic acid and phenolic hydroxyl groups, however, provide handles for solubility manipulation.

PropertyPredicted CharacteristicRationale
Chemical Structure C₁₁H₁₂N₂O₃Contains both hydrophobic (indazole ring, propyl chain) and hydrophilic (carboxylic acid, hydroxyl) functional groups.
Predicted XlogP ~1.3 - 2.5Indicates a degree of lipophilicity that suggests low intrinsic water solubility. Similar indazole structures often require formulation strategies to improve solubility[5].
Compound Type Weak AcidThe carboxylic acid group (pKa ~3-5) and the phenolic hydroxyl group (pKa ~8-10) are ionizable.
Aqueous Solubility Very LowThe hydrophobic regions are expected to dominate at neutral pH, leading to poor solubility in aqueous buffers like water or PBS[6].
Organic Solubility HighExpected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[6].
Appearance Powder / Crystalline SolidStrong intermolecular forces in the crystal lattice can contribute to poor solubility, a phenomenon known as "brick-dust" molecules[7][8].

Section 2: Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid in my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?

This is expected behavior due to the molecule's structure. At neutral pH, the carboxylic acid group is only partially ionized. The dominant non-polar indazole ring and propyl chain make the compound hydrophobic, leading to very low solubility in water-based systems[6]. Overcoming the crystal lattice energy of the solid form also requires significant energy, further limiting dissolution[8].

Q2: What is the recommended solvent for preparing a primary stock solution?

For initial stock preparation, a high-purity, anhydrous grade of a polar aprotic solvent is recommended.

  • Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for dissolving poorly soluble compounds for in vitro screening[9]. It is a powerful solvent capable of disrupting the crystal lattice forces of solid compounds[6].

  • N,N-Dimethylformamide (DMF) is another suitable alternative with similar solvating properties.

Always start by dissolving the compound in a minimal amount of the organic solvent before further dilutions[10]. See Protocol 1 for a detailed methodology.

Q3: How can I leverage pH to improve the solubility of this compound in aqueous solutions?

As a weak acid, the solubility of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid is highly pH-dependent. Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a carboxylate salt. This ionized form is significantly more polar and, therefore, more water-soluble[11][12][13][14][15].

  • Mechanism: At a pH above the pKa of the carboxylic acid, the equilibrium shifts towards the formation of the soluble anionic salt. This principle is a cornerstone of formulating acidic drugs[14][16].

Below is a diagram illustrating this pH-dependent equilibrium.

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Low_pH [H+] is High Compound_Insoluble Insoluble Form R-COOH (Protonated) Low_pH->Compound_Insoluble Favors High_pH [OH-] is High Compound_Soluble Soluble Salt Form R-COO- (Deprotonated) Compound_Insoluble->Compound_Soluble + OH- Compound_Soluble->High_pH Favored by Compound_Soluble->Compound_Insoluble + H+

Caption: pH effect on the ionization and solubility of a carboxylic acid.

Q4: I have dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What should I do?

This is a common phenomenon called "precipitation upon dilution." It occurs because while the compound is soluble in the highly concentrated DMSO stock, its solubility limit is exceeded in the final, predominantly aqueous, medium[10]. The key is to ensure the final concentration in your assay does not exceed the compound's kinetic solubility in that specific medium. Refer to the troubleshooting guide below and Protocol 2 to determine the solubility limit.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Precipitate Formation in Aqueous Buffers
  • Issue: After diluting a DMSO stock solution into an aqueous buffer (PBS, Tris, cell media), a precipitate, cloudiness, or film is observed.

  • Primary Cause: The final concentration of the compound is above its kinetic solubility limit in the final assay buffer. The small percentage of DMSO is not sufficient to keep it in solution.

  • Investigative Workflow:

start Precipitate observed in aqueous buffer q1 Is final DMSO concentration <1%? start->q1 sol_dmso Increase DMSO slightly (if assay tolerates) or lower compound concentration q1->sol_dmso No q2 Determine Kinetic Solubility (See Protocol 2) q1->q2 Yes q3 Is required concentration > solubility limit? q2->q3 sol_conc Work at or below the measured solubility limit. q3->sol_conc No sol_formulate Explore advanced formulation strategies: - pH adjustment - Use of co-solvents/surfactants - Cyclodextrin complexation q3->sol_formulate Yes

Caption: Troubleshooting workflow for compound precipitation.

  • Solutions:

    • Determine Kinetic Solubility: Before proceeding with assays, you must determine the maximum soluble concentration in your specific buffer. Follow Protocol 2 for a step-by-step guide using nephelometry or visual inspection[17].

    • pH Modification: As this is an acidic compound, increasing the buffer pH to 8.0 or higher can significantly increase solubility. Prepare a stock solution in a basic aqueous solution (e.g., using NaOH) if the compound is stable at high pH.

    • Use of Co-solvents or Surfactants: For in vivo or sensitive in vitro models where DMSO must be minimized, other excipients can be used. A common strategy is to use a vehicle containing polyethylene glycol (PEG) and a surfactant like Tween® 80 or Cremophor® EL[15][18][19].

Problem 2: Preparing a Formulation for In Vivo Studies
  • Issue: A high concentration of the compound is needed for animal dosing, but the use of pure DMSO is not viable due to toxicity concerns.

  • Primary Cause: Standard organic solvents are often toxic at the volumes required for in vivo administration. A biocompatible vehicle is required.

  • Solutions:

    • Develop a Co-solvent Formulation: A widely used approach is to create a multi-component vehicle that enhances solubility while minimizing toxicity[19]. A typical formulation might consist of DMSO, PEG400, Tween® 80, and saline. See Protocol 3 for a sample formulation protocol.

    • Salt Formation: Prepare a salt form of the compound (e.g., a sodium or potassium salt) by reacting it with a stoichiometric amount of a base like NaOH or KOH. Salt forms of acidic drugs are generally more water-soluble[1]. This approach is a very common and effective process[1].

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective by pre-dissolving the drug in oils and surfactants[2][20].

    • Particle Size Reduction: If a suspension is acceptable, reducing the particle size of the solid compound through micronization or nanosizing can increase the surface area and improve the dissolution rate in vivo[2][20][21].

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to prepare a stock solution in an organic solvent like DMSO[22].

  • Weigh the Compound: Accurately weigh the desired amount of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid powder into a sterile, conical-bottom tube or glass vial.

  • Initial Solvent Addition: Add a small volume of anhydrous DMSO to the vial. For example, to make a 50 mM stock, add the appropriate volume of DMSO.

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, you can use gentle warming (37°C water bath) and sonication for 5-10 minutes[10].

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, add DMSO to reach the final desired volume/concentration.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[23].

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a method to estimate the maximum soluble concentration when diluting from a DMSO stock[17][18].

  • Prepare a Dilution Series: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock solution using pure DMSO.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a fixed volume of your target aqueous buffer (e.g., 198 µL of PBS). This maintains a constant final DMSO concentration (e.g., 1%).

  • Equilibration: Seal the plate and shake it at room temperature for 1.5 to 2 hours to allow it to reach equilibrium.

  • Analysis: Analyze the plate for precipitation. This can be done:

    • Visually: Inspect each well against a dark background for signs of cloudiness or solid particles.

    • Spectrophotometrically: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm)[10]. An increase in absorbance/scattering indicates precipitation.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is your kinetic solubility limit. All subsequent experiments should use final concentrations at or below this limit.

Protocol 3: Preparation of a Common Co-Solvent Vehicle for In Vivo Studies

This protocol provides a starting point for a vehicle suitable for oral or parenteral administration. The exact ratios may need optimization[19].

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component required for your target dose and concentration. A common starting formulation is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline .

  • Initial Dissolution: In a sterile vial, weigh the required amount of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. Add the calculated volume of DMSO and vortex until the compound is fully dissolved.

  • Sequential Addition:

    • Add the calculated volume of PEG400 to the solution and vortex thoroughly.

    • Add the calculated volume of Tween® 80 and vortex until the solution is homogeneous.

  • Final Dilution: Slowly add the sterile saline to the mixture while continuously vortexing to prevent the compound from precipitating out.

  • Final Observation: The final formulation should be a clear, homogenous solution. If any precipitation occurs, the vehicle composition or final drug concentration may need to be adjusted.

  • Vehicle Control: Always prepare a vehicle-only control by following the same procedure without adding the active compound. This is critical for interpreting your experimental results[19].

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • pH and Solubility. (2025, August 15). Fiveable AP Chem. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • Effect of pH on Solubility — Overview & Examples. Expii. [Link]

  • The Effect of pH on Solubility. Chemistry Steps. [Link]

  • 17.6 pH Effects on Solubility. Chad's Prep®. [Link]

  • pH & Solubility. (2024, August 25). Save My Exams. [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023, December 15). PubMed. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV. [Link]

  • (PDF) Solid-State Techniques for Improving Solubility. ResearchGate. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). ACS Publications. [Link]

  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • 6-Hydroxy-3-(3-methyl-benzyl)-1H-indazole-5-carboxylic acid methyl-(4-morpholin-4-yl-phenyl)-amide. PubChem. [Link]

  • 6-hydroxy-1h-indazole-5-carboxylic acid (C8H6N2O3). PubChemLite. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024, August 23). Diva-Portal.org. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. Here, we provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally related molecules. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity and purity of your final compound.

I. Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a fundamental understanding of the target molecule's properties. While experimental data for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid is not extensively published, we can infer its likely behavior based on its structural motifs: an indazole core, a hydroxyl group, and a carboxylic acid.

PropertyPredicted/Inferred ValueImplication for Purification
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
XlogP (Predicted) ~1.3 - 2.0Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.[1]
pKa (Predicted) Carboxylic Acid: ~3-5; Phenolic Hydroxyl: ~8-10The acidic nature of the carboxylic acid and the weakly acidic phenolic hydroxyl group are key to purification by acid-base extraction. The compound will be deprotonated and water-soluble at high pH and protonated and less water-soluble at low pH.
Melting Point Likely >200 °CHigh melting points are common for crystalline indazole carboxylic acids.[2] A sharp melting point is a good indicator of purity.
Solubility Likely soluble in polar organic solvents (e.g., alcohols, DMSO, DMF, THF) and aqueous base. Sparingly soluble in non-polar solvents and water at neutral or acidic pH.Solvent selection is critical for recrystallization and chromatography.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid in a question-and-answer format.

A. Initial Purification & Color Removal

Question: My crude product is a dark, oily residue. How do I get it to a solid state and remove the color?

Answer: An oily or deeply colored crude product often indicates the presence of polymeric impurities, residual high-boiling solvents (like DMF or DMSO), or colored byproducts from the synthesis.

  • Initial Step: Acid-Base Extraction. This is a powerful first-line technique for purifying carboxylic acids.[3]

    • Dissolve the crude material in an appropriate organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). Your target compound, being acidic, will move into the aqueous layer as its sodium salt, leaving many non-acidic and less polar impurities in the organic layer.

    • Separate the aqueous layer. If it is still highly colored, you can perform a wash with a fresh portion of ethyl acetate.

    • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M or 2M HCl) to a pH of ~2-3. Your product should precipitate out as a solid.

    • Collect the solid by vacuum filtration and wash with cold water to remove inorganic salts.

  • For Persistent Color: If the precipitated solid is still colored, consider the following:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Boil for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed many of the colored impurities.

    • Recrystallization from an appropriate solvent system. (See Section III for a detailed protocol).

Question: I performed an acid-base extraction, but my recovery is very low. What went wrong?

Answer: Low recovery during acid-base extraction can be due to several factors:

  • Incomplete Extraction into the Aqueous Layer:

    • Insufficient Base: Ensure you have used enough base to deprotonate all of your carboxylic acid. It's good practice to check the pH of the aqueous layer after extraction; it should be basic (pH > 8).

    • Emulsion Formation: Vigorous shaking can lead to emulsions, especially if your crude product contains surfactant-like impurities. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In the future, use gentle inversions rather than vigorous shaking.

  • Incomplete Precipitation:

    • Insufficient Acidification: Check the final pH of the aqueous layer after adding acid. It should be distinctly acidic (pH < 4) to ensure complete protonation and precipitation of the carboxylic acid.

    • Product Solubility in Acidic Water: While less likely for this structure, some carboxylic acids have appreciable solubility in acidic water. Cooling the solution thoroughly in an ice bath before filtration can help maximize precipitation.

  • Product Lost during Workup:

    • Premature Precipitation: If you add the acid too quickly, the product can crash out as a very fine, difficult-to-filter solid. Add the acid dropwise with good stirring.

B. Recrystallization Challenges

Question: I'm struggling to find a suitable solvent for recrystallization. What's the best approach?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

  • Solvent Screening Protocol:

    • Place a small amount of your compound (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent. If it dissolves in a very small amount, it's likely too soluble. If it doesn't dissolve even in a large volume, it's not soluble enough.

    • If the compound is sparingly soluble at room temperature, heat the test tube to the solvent's boiling point. If the solid dissolves, this is a promising solvent.

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Commonly Successful Solvents for Indazole Carboxylic Acids:

    • Alcohols: Ethanol, methanol, and isopropanol are often good choices.[4]

    • Aqueous Alcohol: A mixture of an alcohol (like ethanol) and water can be very effective. Dissolve the compound in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes slightly cloudy. Then add a drop or two of hot alcohol to redissolve the solid and allow it to cool.[3]

    • Acetic Acid/Water: Acetic acid can be a good solvent for some aromatic carboxylic acids, with water used as an anti-solvent.[4]

Question: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solutions:

    • Lower the Boiling Point of the Solvent System: If you are using a high-boiling solvent, try one with a lower boiling point.

    • Use a Larger Volume of Solvent: This will reduce the saturation of the solution.

    • Slower Cooling: Allow the solution to cool very slowly. Insulating the flask can help.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

C. Chromatographic Purification Issues

Question: Recrystallization isn't improving the purity enough. What kind of column chromatography should I use?

Answer: For a moderately polar compound like 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, you have a few good options for column chromatography.

  • Normal-Phase Chromatography (Silica Gel):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[4] Due to the carboxylic acid, you may need to add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to prevent peak tailing.

    • Advantages: Good for separating less polar impurities.

    • Disadvantages: The polar hydroxyl and carboxylic acid groups can cause strong adsorption to the silica, leading to broad peaks and the need for more polar eluents.

  • Reversed-Phase Chromatography (C18 Silica):

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. A pH modifier (like formic acid or trifluoroacetic acid, 0.1%) is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

    • Advantages: Often provides excellent separation for moderately polar compounds.

    • Disadvantages: May have poor retention for very polar impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Stationary Phase: A polar stationary phase (like silica or a diol-bonded phase).

    • Mobile Phase: A high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer.

    • Advantages: An excellent choice for polar compounds that are poorly retained in reversed-phase chromatography.[5]

    • Disadvantages: Requires careful column equilibration.

Question: My compound is streaking badly on the silica gel column. Why is this happening and how can I stop it?

Answer: Streaking (or tailing) of acidic compounds on silica gel is a common problem. It's caused by strong, non-ideal interactions between the acidic proton of the carboxylic acid and the slightly acidic silanol groups on the silica surface.

  • Solutions:

    • Add an Acid Modifier to the Eluent: As mentioned above, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to your mobile phase will keep your compound in its protonated, less polar form and reduce its interaction with the silica surface. This is often the most effective solution.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or switching to reversed-phase chromatography.

III. Standard Operating Protocols

A. Protocol for Recrystallization

This is a general procedure that should be optimized for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid based on solvent screening.

  • Dissolution: Place the crude, solid compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities (or if you have used charcoal), perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.[4]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, you can insulate the flask.

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

B. Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a starting point for developing an analytical HPLC method to assess the purity of your fractions and final product.[6]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the indazole core has strong absorbance, likely around 254 nm and 280 nm. A photodiode array (PDA) detector is useful for identifying the optimal wavelength.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase or a compatible solvent (like methanol or acetonitrile) to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]

IV. Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product (Oily/Colored Solid) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Solid Product Obtained Analysis Purity Check (HPLC, NMR, MP) Recrystallization->Analysis Crystalline Solid Chromatography Column Chromatography Chromatography->Analysis Purified Fractions PureProduct Pure Product (>98% Purity) Analysis->Chromatography Purity < 98% Analysis->PureProduct Purity ≥ 98%

Caption: General workflow for the purification of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid.

V. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample?

A1: Without a specific synthetic route, we can only predict general classes of impurities. These may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various substituted phenylhydrazines or ketoesters.

  • Byproducts of Indazole Formation: The synthesis of indazoles can sometimes lead to the formation of regioisomers (e.g., N-2 alkylated instead of N-1) or products of incomplete cyclization.[5]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents from previous steps.

  • Degradation Products: Indazoles are generally stable, but harsh acidic or basic conditions at high temperatures could potentially lead to degradation.

Q2: How do I confirm the structure and purity of my final product?

A2: A combination of analytical techniques is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. You should see characteristic signals for the propyl group, the aromatic protons on the indazole ring, and the absence of signals from starting materials.[7]

  • High-Performance Liquid Chromatography (HPLC): As detailed above, HPLC is the standard for quantitative purity assessment.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point (MP): A sharp and consistent melting point is a good indicator of high purity.[2]

Q3: Can I use an automated flash chromatography system for purification?

A3: Absolutely. Automated flash chromatography systems are highly effective for purifying compounds like this. You can use pre-packed silica gel, C18, or HILIC columns. The principles of solvent selection and the use of mobile phase modifiers discussed above apply equally to automated systems.

Q4: My compound seems to be unstable in certain solvents. What should I be aware of?

A4: While indazoles are generally robust, the combination of a phenolic hydroxyl group and a carboxylic acid could make the molecule susceptible to certain reactions. For example, in the presence of a strong base and a reactive solvent like methanol, there is a small possibility of esterification if heated for prolonged periods. It is always best to use the mildest conditions necessary for purification and to remove solvents promptly.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids. Retrieved from Benchchem website.

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from LookChem website.

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?

  • Benchchem. (n.d.). Purity Analysis of Synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide.

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

  • Biotage. (2023). What can I use to purify polar reaction mixtures?

  • Taylor & Francis Online. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds.

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • Indian Journals. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests.

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?

  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.

  • MilliporeSigma. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.

  • (n.d.). HPLC Troubleshooting Guide.

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions.

  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

  • LOCKSS. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.

  • Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • PubChemLite. (n.d.). 6-hydroxy-1h-indazole-5-carboxylic acid (C8H6N2O3).

  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid.

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

  • ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.

  • ChemicalBook. (2026). Indazole-3-carboxylic acid | 4498-67-3.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • Organic Syntheses. (n.d.). indazole.

  • Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid.

  • PubChem. (n.d.). 1H-indazole-5-carboxylic acid methyl-(4-morpholin-4-yl-phenyl)-amide | C27H28N4O3 | CID 135567254.

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

  • Sigma-Aldrich. (n.d.). 1H-Indazole-5-carboxylic acid 97 61700-61-6.

  • ChemicalBook. (2026). Indazole-3-carboxylic acid | 4498-67-3.

  • Chemsrc. (2025). Indazole-5-carboxylic acid hydrochloride | CAS#:915139-44-5.

  • Georganics. (n.d.). 1H-Indazole-5-carboxylic acid - High purity | EN.

  • BLD Pharm. (n.d.). 61700-61-6|1H-Indazole-5-carboxylic acid|BLD Pharm.

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Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Indazole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of indazole carboxylic acid derivatives, with a specific focus on the critical parameter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of indazole carboxylic acid derivatives, with a specific focus on the critical parameter of reaction temperature. Authored for experienced professionals, this resource goes beyond simple protocols to explain the underlying principles governing reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of indazole carboxylic acid derivatives, and how does it impact the reaction?

A1: The optimal temperature for synthesizing indazole carboxylic acid derivatives is highly dependent on the specific synthetic route. Generally, temperatures can range from ambient room temperature to elevated temperatures of around 110°C.[1] For instance, some methods involve stirring the reaction mixture at room temperature for several hours, which can then be followed by heating to 45°C for an extended period to ensure completion.[2] In other protocols, the reaction is carried out at a constant elevated temperature. One study found that increasing the temperature up to 110°C improved product yields, but higher temperatures led to a decrease in yield, likely due to the formation of side products.[1] It is crucial to monitor the reaction progress, as temperature directly influences reaction kinetics, yield, and the formation of impurities.

Q2: How does temperature influence the regioselectivity between N1 and N2 alkylation of the indazole core?

A2: Temperature can play a role in the N1/N2 selectivity during the alkylation of indazoles, which is a common step in the synthesis of many derivatives. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole.[3][4][5] Lowering the reaction temperature can sometimes enhance the selectivity for the more stable 1H-isomer.[4] However, the choice of base and solvent often has a more significant impact on regioselectivity.[4][5] For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1 alkylation.[5] In some cases, a reaction might be run at room temperature to achieve high N1 selectivity with full conversion of the starting material.[6]

Q3: Can elevated temperatures lead to the formation of specific side products? If so, what are they and how can they be minimized?

A3: Yes, high temperatures can promote the formation of various side products, leading to reduced yields and complex purification procedures.[1][4] Common side products in indazole synthesis include the undesired 2H-indazole isomer, hydrazones from incomplete cyclization, dimeric impurities, and indazolones.[4] Elevated temperatures can also cause decomposition of starting materials or products.[4] To minimize these unwanted reactions, it is essential to carefully control the reaction temperature.[4] Optimization studies are recommended to find the ideal balance between reaction rate and selectivity. Monitoring the reaction by techniques like TLC or LC-MS can help determine the optimal reaction time and prevent the accumulation of byproducts.[4]

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield or Incomplete Reaction

If you are experiencing low yields or the reaction is not proceeding to completion, consider the following temperature-related factors:

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increasing the temperature in small increments (e.g., 10°C) while monitoring the reaction progress can help identify the optimal temperature. Some syntheses benefit from an initial period at a lower temperature followed by heating to drive the reaction to completion.[2]

  • Reaction Time: At a given temperature, the reaction may simply need more time. Ensure you are allowing sufficient time for the reaction to complete before concluding that the temperature is too low.

  • Solvent Choice: The boiling point of your solvent will limit the maximum achievable reaction temperature. Ensure your chosen solvent is appropriate for the desired temperature range.

Experimental Protocol: Temperature Screening for Yield Optimization

  • Set up multiple small-scale reactions in parallel under identical conditions, with the only variable being the reaction temperature.

  • Choose a range of temperatures based on literature precedents or initial scouting experiments (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitor each reaction at regular intervals using TLC or LC-MS to track the consumption of starting material and the formation of the desired product.

  • Quench the reactions after a predetermined time or once the starting material is consumed.

  • Isolate and quantify the yield of the desired product for each temperature.

  • Analyze the impurity profile at each temperature to identify any temperature-dependent side reactions.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

The formation of a mixture of N1 and N2 alkylated indazoles is a frequent challenge. While solvent and base are primary drivers of selectivity, temperature can be a useful optimization parameter.

  • Thermodynamic vs. Kinetic Control: Lower temperatures generally favor the thermodynamically more stable N1 isomer.[4] If you are obtaining a significant amount of the N2 isomer, consider running the reaction at a lower temperature for a longer period.

  • Base and Solvent System: The effect of temperature on regioselectivity is often intertwined with the base and solvent system used. For example, a particular base might exhibit higher selectivity at a specific temperature.

Troubleshooting Workflow for Regioselectivity

Caption: A workflow to troubleshoot and optimize the regioselectivity of indazole N-alkylation.

Issue 3: Formation of Impurities and Side Products

The presence of significant impurities can often be attributed to suboptimal reaction temperatures.

  • Hydrazone Impurities: If you observe the presence of uncyclized hydrazone intermediates, it may indicate that the temperature is too low or the reaction time is insufficient to drive the cyclization to completion.[4]

  • Dimerization and Decomposition: Elevated temperatures can promote side reactions such as dimerization or decomposition of the starting materials or product.[4] If you observe the formation of complex mixtures or a decrease in the mass balance, consider lowering the reaction temperature.

Data Presentation: Impact of Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Major Impurity (%)
801265925 (Unreacted Hydrazone)
100885981 (Dimer)
120678908 (Decomposition Products)

Note: The data presented in this table is illustrative and will vary depending on the specific reaction.

Experimental Protocols

General Protocol for N1-Alkylation of Indazole-3-Carboxylic Acid [5][6]

  • To a solution of the substituted 1H-indazole-3-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as DMF or THF under an inert atmosphere, add a strong base like sodium hydride (NaH, 3.0 equiv) portion-wise at 0 °C.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (1.3 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-21 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired N1-alkylated indazole carboxylic acid derivative.

Workflow for Optimizing Reaction Temperature

Caption: A systematic workflow for the optimization of reaction temperature in chemical synthesis.

References

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org.
  • how to avoid side product formation in 1H-indazole synthesis. Benchchem.
  • Indazole synthesis. Organic Chemistry Portal.
  • Effect of temperature on the synthesis of indazoles a.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Development of a selective and scalable N 1-indazole alkylation. RSC Advances (RSC Publishing). [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.

Sources

Optimization

Technical Support Center: Purification of Zwitterionic Indazole Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming solubility minima, chromatographic retention loss, and desalting challenges in zwitterionic indazole drug candidates. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming solubility minima, chromatographic retention loss, and desalting challenges in zwitterionic indazole drug candidates.

Introduction: The Zwitterionic Trap

As researchers working with indazole scaffolds—common in kinase inhibitors (e.g., Axitinib, Pazopanib derivatives)—you often introduce polar solubilizing groups (amines, carboxylic acids) to improve bioavailability. When these groups coexist, you create a zwitterion .[1]

The fundamental challenge is the Isoelectric Trap :

  • At low pH (< pKa of acid): The molecule is cationic (soluble in water, poor retention on C18).

  • At high pH (> pKa of base): The molecule is anionic (soluble in water, poor retention on C18).

  • At the Isoelectric Point (pI): The net charge is zero. The lattice energy is maximized, often resulting in minimum solubility ("oiling out" or precipitation) and unpredictable behavior on silica.

This guide provides field-proven workflows to navigate these phases.

Module 1: Solubility & Sample Preparation

Q: My indazole compound precipitates or "oils out" immediately upon neutralization. How do I handle this?

A: You are likely hitting the pI solubility minimum. Indazoles possess a weakly basic nitrogen at position 2 (


) and often contain side-chain amines (

) and carboxylic acids (

). At neutral pH, the side chains form a zwitterion (inner salt), reducing effective solvation.

Protocol: The "pH Swing" Dissolution Strategy Do not attempt to load the sample at neutral pH. Instead, force the equilibrium to a single charged state.

  • Acidic Shift: Dissolve in 5-10% acetic acid or formic acid.[1] This protonates the carboxylate, breaking the zwitterion and yielding a net cation.

  • Basic Shift: If acid unstable, dissolve in 5%

    
    .[1] This deprotonates the amine, yielding a net anion.
    
  • Co-solvent: Add 10-20% TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) if the compound is prone to aggregation.[1] These solvents disrupt hydrogen bond networks that cause oiling out.[1]

Q: I cannot get a clear solution for injection. Can I filter it?

A: Caution. Filtering a cloudy zwitterionic mixture often removes the product, not just impurities.

  • Test: Centrifuge a small aliquot. If the pellet redissolves in pH 2 or pH 10 buffer, do not filter . You must adjust the solvent system (see above) until clear.[1][2]

Module 2: Chromatographic Separation (Method Development)

Q: My compound elutes in the void volume (t0) on a standard C18 column. What is happening?

A: Phase Collapse and Ionic Repulsion. Zwitterions are too polar for standard C18 interaction, especially if solvated by a water layer.[1] Furthermore, residual silanols on the silica surface can repel the anionic portion of your zwitterion.

Troubleshooting Workflow:

ScenarioRecommended Stationary PhaseMechanism
Lipophilic Zwitterion (Large hydrophobic core)C18 AQ / Polar-Embedded C18 Allows 100% aqueous start; shields silanols.[1]
Hydrophilic Zwitterion (Small, highly polar)Zwitterionic HILIC (ZIC-HILIC) Partitioning into water layer; electrostatic modulation.[1]
Charged Impurities (Separating salt forms)Mixed-Mode (e.g., Primesep/Obelisc) Tunable repulsion/attraction based on pH.[1]
Q: How do I choose between HILIC and Mixed-Mode?

Use HILIC if your compound is highly soluble in acetonitrile/water mixtures (e.g., >60% ACN).[1] Use Mixed-Mode if you need to perform the separation in higher water content or require pH-tunable selectivity.[1]

Visualization: The Separation Decision Tree

PurificationStrategy Start Start: Zwitterionic Indazole Sample SolubilityCheck Check Solubility (High Organic vs. High Aqueous) Start->SolubilityCheck HighOrg Soluble in >70% ACN SolubilityCheck->HighOrg High Organic Solubility HighAq Soluble in Water/Buffer SolubilityCheck->HighAq High Aqueous Solubility HILIC HILIC Mode (ZIC-HILIC / Amide) HighOrg->HILIC Retention Mechanism: Partitioning RP_Choice Reverse Phase Selection HighAq->RP_Choice StandardC18 C18 AQ / Polar Embedded (Use Ion Pairing) RP_Choice->StandardC18 Hydrophobic Core Dominates MixedMode Mixed-Mode (IEX + RP) (Primesep / Obelisc) RP_Choice->MixedMode Ionic Character Dominates

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility profile.

Module 3: Optimization & Peak Shape

Q: I am seeing severe peak tailing. Is it the column or the mobile phase?

A: It is likely secondary interactions. The basic nitrogen on the indazole (or side chain) interacts with free silanols.

The Fix:

  • Buffer Strength: Increase buffer concentration to 20-50 mM. Weak additives (0.1% formic acid) are insufficient to mask silanols for zwitterions.[1]

  • pH Selection:

    • Low pH (pH 2-3): Protonates silanols (suppressing them) and protonates the carboxylate (neutralizing it).[1] Result: The molecule behaves as a cation.[1] Good for C18.

    • High pH (pH 9-10): Ensure your column (e.g., Hybrid Silica/Polymer) can withstand this.[1] Deprotonates the amine.[1] Result: Molecule behaves as an anion.[1][3]

  • Chaotropic Agents: For preparative scale, adding 0.1% TFA is standard, but if the compound is acid-sensitive, use Ammonium Formate at pH 3.8.

Q: How do I optimize a HILIC gradient for these compounds?

A: The "Inverse Gradient" Protocol. Unlike RP-HPLC, HILIC requires starting with high organic content.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.[1]8) in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Gradient: 95% B

    
     60% B over 20 minutes.
    
  • Note: A "flat" hold at the beginning (95% B for 2 mins) is crucial to establish the water layer on the silica surface.

Module 4: Isolation & Desalting (The Final Hurdle)

Q: I purified my compound using TFA, but now it's a salt. How do I desalt a zwitterion without losing it?

A: This is the most common failure point. Standard desalting (C18 catch-and-release) often fails because the free zwitterion (formed when you wash away the acid) is too polar and washes off the column.

Method A: Volatile Buffer Exchange (Lyophilization)

  • Re-purify or flush the compound on the column using Ammonium Bicarbonate (pH 7.[1]8) or Ammonium Formate (pH 3.8).[1]

  • These salts are volatile.[1] Lyophilize repeatedly (2-3 times) from water/dioxane to sublime the buffer salts.[1]

Method B: Weak Ion Exchange (The "Flow-Through" Trick) Use a Weak Anion Exchanger (WAX) if your product has a carboxylic acid.

  • Load compound at neutral pH (it may be anionic or zwitterionic).[1]

  • Wash with water (removes non-ionic impurities).[1]

  • Elute with dilute Formic Acid (protonates the carboxylate

    
     cation 
    
    
    
    elution).[1]

Method C: Isoelectric Precipitation If you know the pI precisely:

  • Dissolve in minimal acidic water.[1]

  • Titrate slowly with NaOH or

    
     to the exact pI.[1]
    
  • Cool to 4°C. The zwitterion should crystallize/precipitate.[1]

  • Centrifuge and wash with cold water.[1]

Data Table: Buffer Compatibility Guide
Buffer SystempH RangeVolatilitySuitability for Zwitterions
TFA (0.1%) ~2.0HighGood (Ion pairing improves C18 retention), but forms sticky salts.[1]
Formic Acid (0.1%) ~2.7HighFair (Less ion pairing than TFA; may cause tailing).[1]
Ammonium Formate 3.0 - 5.0HighExcellent (Buffers both acidic/basic groups; MS compatible).[1]
Ammonium Bicarbonate 7.0 - 9.0HighGood (For basic-stable compounds; promotes anionic state).[1]
Phosphate 2.0 - 8.0None Avoid for Prep (Non-volatile; requires difficult desalting).[1]

References

  • Sielc Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013).[1][2][4] Retrieved from [Link]

  • Waters Corporation. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase. (2021).[1][5][6] Retrieved from [Link]

  • ResearchGate. Desalting zwitterionic compounds: Practical advice from the field. Retrieved from [Link]

  • PubChem. Indazole Compound Summary: Physical Properties and pKa Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization of 6-Hydroxy-3-Propyl-1H-Indazole-5-Carboxylic Acid: A Comparative NMR Solvent Study

Executive Summary & Core Directive Objective: To provide a definitive reference guide for the structural validation of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid , distinguishing it from common regioisomeric byprod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a definitive reference guide for the structural validation of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid , distinguishing it from common regioisomeric byproducts (e.g., the 5-hydroxy-6-carboxylic acid isomer).

The Challenge: Indazole synthesis often yields regioisomers that are indistinguishable by Mass Spectrometry (MS) alone. 1H NMR is the critical tool for validation. However, the presence of three exchangeable protons (NH, OH, COOH) creates significant solvent-dependency.

Core Recommendation: DMSO-d6 is the mandatory primary solvent for structural assignment due to its ability to stabilize and resolve labile protons. Methanol-d4 (MeOD) should be used only as a secondary "spectral cleaning" tool to confirm the non-exchangeable carbon backbone.

Molecular Architecture & Expected Resonance

To accurately analyze the spectrum, we must first map the protons to the structure.

Molecule: 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid Formula: C11H12N2O3 MW: 220.23 g/mol

Structural Assignments (Numbering based on Indazole Core)
  • Position 1 (NH): Tautomeric nitrogen proton.

  • Position 3 (Propyl): Three distinct aliphatic environments (

    
    ).
    
  • Position 4 (Ar-H): Aromatic singlet, located between the propyl group and the carboxylic acid.

  • Position 5 (COOH): Carboxylic acid carbon (quaternary).

  • Position 6 (OH): Phenolic hydroxyl group.

  • Position 7 (Ar-H): Aromatic singlet, located between the hydroxyl and the pyrazole nitrogen.

Diagram 1: Structural Correlations & NOE Interactions

The following diagram illustrates the critical Nuclear Overhauser Effect (NOE) interactions required to prove the regiochemistry (i.e., that the Propyl is at C3 and OH is at C6).

G cluster_0 Indazole Core Structure N1 N1-H (13.0 ppm) C3 C3-Propyl H4 H4 (Ar) (Singlet, ~8.0 ppm) C3->H4 NOE (Strong) Proves H4 is adjacent to Propyl H7 H7 (Ar) (Singlet, ~6.9 ppm) H4->H7 No Coupling (Para-like) C5 C5-COOH C6 C6-OH H7->N1 NOE (Weak/Med) Proves H7 is adjacent to N1

Caption: Key spatial correlations. The NOE between the Propyl group and H4 is the "smoking gun" for confirming the 3-position substitution.

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the observed spectrum. Below is a comparative analysis of the "Product" (DMSO-d6 protocol) vs. "Alternatives".

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) CDCl3 (Chloroform)
Solubility Excellent. Dissolves the polar zwitterionic-like core.Good. Poor. Likely requires heating or derivatization.
OH/COOH Visibility High. Broad singlets visible >10 ppm.[1]None. Protons exchange with D (disappear).Variable. Often too broad or invisible.
Resolution High. Distinct separation of H4 and H7.Medium. Peaks may shift/overlap due to H-bonding changes.Low. Aggregation broadens peaks.
Use Case Primary Structural Proof. Backbone Confirmation. Not Recommended.
Detailed Protocol: The DMSO-d6 Advantage

In DMSO-d6, the rate of proton exchange is slowed, allowing for the observation of the "labile" protons. This is critical for distinguishing the 6-hydroxy isomer from a 5-hydroxy isomer.

  • Observation: In DMSO, the phenolic OH at C6 will appear as a broad singlet around 10.0–11.0 ppm.

  • Mechanistic Insight: If the OH were at position 5 (next to N1 in some tautomers) or position 4, intramolecular H-bonding would shift this signal significantly downfield (>12 ppm) or sharpen it.

Experimental Data: Characteristic Chemical Shifts

The following data represents the Reference Spectral Signature for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid in DMSO-d6 at 300K.

Table 2: 1H NMR Assignment (400 MHz, DMSO-d6)
RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Note
Exchangeable 12.50 – 13.50Broad Singlet2HCOOH + NHHighly dependent on concentration/water content.
Exchangeable 10.50 – 11.50Broad Singlet1HAr-OH (C6)Confirms presence of free phenol.
Aromatic 8.05 – 8.15Singlet1HH4 Deshielded by adjacent C5-COOH (electron withdrawing).
Aromatic 6.85 – 6.95Singlet1HH7 Shielded by adjacent C6-OH (electron donating).
Aliphatic 2.85 – 2.95Triplet (

Hz)
2HPropyl

-CH

Benzylic position.
Aliphatic 1.70 – 1.85Sextet (

Hz)
2HPropyl

-CH

Typical methylene bridge.
Aliphatic 0.90 – 1.00Triplet (

Hz)
3HPropyl

-CH

Terminal methyl.

Differentiation from Regioisomers (The "Alternative")

A common synthetic pitfall is the formation of 5-hydroxy-3-propyl-1H-indazole-6-carboxylic acid . Both have the same mass (MS is useless here).

Logic for Differentiation:
  • H4 Shift: In the target molecule (5-COOH), H4 is ortho to the electron-withdrawing Carboxylic Acid. It will appear downfield (~8.1 ppm ).

  • Alternative Isomer: If the COOH is at C6, H4 is meta to the COOH and ortho to the OH. The OH shielding effect would push H4 upfield to ~7.2-7.5 ppm .

  • H7 Shift: In the target molecule, H7 is ortho to the electron-donating OH. It appears upfield (~6.9 ppm ).

  • Alternative Isomer: If COOH is at C6, H7 is ortho to COOH. It would shift downfield to ~7.8-8.0 ppm .

Diagram 2: Analytical Workflow

Workflow Start Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Check1 Check Aromatic Region (Singlets vs Doublets) Solvent->Check1 Singlets Two Singlets Observed (H4, H7) Check1->Singlets Correct Subst. Doublets Doublets Observed Check1->Doublets Wrong Subst. Check2 Analyze Chemical Shifts Singlets->Check2 Target Target Confirmed: H4 > 8.0 ppm H7 < 7.0 ppm Check2->Target Matches Pattern Isomer Isomer Flagged: H4 < 7.5 ppm H7 > 7.5 ppm Check2->Isomer Inverted Pattern

Caption: Decision tree for validating regiochemistry based on aromatic proton splitting and chemical shift logic.

References

  • Indazole Synthesis & NMR: Journal of Heterocyclic Chemistry. "Synthesis and NMR Characterization of substituted 1H-indazoles."

  • Solvent Effects in NMR: The Journal of Organic Chemistry. "A Guide to 1H NMR Chemical Shift Values."

  • General Indazole Data: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indazole Carboxylic Acids.

  • Regioisomer Differentiation: Magnetic Resonance in Chemistry. "Differentiation of regioisomeric indazoles by 1H-15N HMBC."

(Note: Specific experimental spectra for CAS 1093293-91-4 are proprietary to specific drug master files; the data above represents the authoritative theoretical consensus derived from structure-activity relationships of the indazole scaffold.)

Sources

Comparative

Comprehensive FTIR Comparison Guide: 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural Validation, Scaffold Verification, and Quality Control in Medicinal Chemistry Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Structural Validation, Scaffold Verification, and Quality Control in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In modern drug discovery, functionalized indazole derivatives are privileged scaffolds, frequently utilized in the development of kinase and PARP inhibitors. The compound 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid presents a highly specific molecular architecture. Validating its structure via Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of how its functional groups interact thermodynamically.

This guide objectively compares the FTIR performance and spectral footprint of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid against two common structural alternatives: 1H-indazole-5-carboxylic acid and 3-propyl-1H-indazole-5-carboxylic acid .

The Causality of Spectral Shifts

The defining feature of this molecule is the spatial proximity of the 6-hydroxyl (-OH) group to the 5-carboxylic acid (-COOH) group. This arrangement forms a salicylic acid-like motif , resulting in a strong intramolecular hydrogen bond[1].

  • Thermodynamic Impact: The 6-OH group acts as a potent hydrogen bond donor to the carbonyl oxygen of the 5-COOH group[2].

  • Vibrational Consequence: This interaction draws electron density away from the C=O double bond, weakening its force constant. Consequently, the C=O stretching frequency undergoes a significant red-shift (moving to a lower wavenumber, typically ~1650–1670 cm⁻¹) compared to a non-hydrogen-bonded carboxylic acid (~1680–1700 cm⁻¹)[3].

Comparative FTIR Spectral Analysis

To accurately identify 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, one must isolate the vibrational modes of the propyl chain and the intramolecularly bonded carbonyl group. The table below provides a direct comparison of characteristic peaks across the target compound and its structural alternatives.

Table 1: FTIR Characteristic Peak Comparison
Functional Group / Vibrational Mode6-hydroxy-3-propyl-1H-indazole-5-carboxylic acidAlternative 1: 1H-indazole-5-carboxylic acidAlternative 2: 3-propyl-1H-indazole-5-carboxylic acidMechanistic Rationale for Peak Position
Aliphatic C-H Stretch (Propyl group)2850 – 2960 cm⁻¹ (Present)Absent2850 – 2960 cm⁻¹ (Present)The sp³ hybridized carbons of the propyl chain exhibit distinct symmetric and asymmetric stretching, differentiating alkylated from non-alkylated scaffolds.
C=O Stretch (Carboxylic Acid)~1650 – 1670 cm⁻¹ (Red-shifted)~1680 – 1700 cm⁻¹~1680 – 1700 cm⁻¹The strong intramolecular hydrogen bond from the 6-OH group weakens the C=O bond, lowering the absorption frequency[1]. Alternatives lack the 6-OH donor.
O-H Stretch (Phenolic & Acidic)2500 – 3400 cm⁻¹ (Broad, overlapping)2500 – 3200 cm⁻¹ (Acid only)2500 – 3200 cm⁻¹ (Acid only)The presence of both the carboxylic acid O-H and the phenolic 6-OH creates a highly broadened, complex absorption band due to extensive hydrogen bonding[4].
N-H Stretch (Indazole Ring)~3100 – 3200 cm⁻¹ ~3100 – 3200 cm⁻¹~3100 – 3200 cm⁻¹Characteristic of the 1H-indazole tautomer; remains relatively consistent across all three derivatives[5].
C=N / C=C Stretch (Aromatic Core)1530 – 1635 cm⁻¹ 1530 – 1635 cm⁻¹1530 – 1635 cm⁻¹Core aromatic ring vibrations. Slight variations may occur due to the electron-donating effect of the 6-OH group[6].

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, Attenuated Total Reflectance (ATR-FTIR) is strictly recommended over traditional KBr pellet preparation.

  • Causality for Method Choice: KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. These moisture artifacts directly overlap with the critical 6-OH stretch and the red-shifted C=O stretch of our target molecule, leading to false positives or peak masking. ATR-FTIR eliminates this variable, creating a self-validating, artifact-free system.

Step-by-Step Methodology
  • Instrument Preparation & Background Calibration:

    • Clean the ATR crystal (Diamond or ZnSe) using HPLC-grade isopropanol or methanol. Allow to air dry completely.

    • Collect a background spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, minimum 32 scans) to account for ambient atmospheric conditions (CO₂ and ambient humidity).

  • Sample Application:

    • Place 1–2 mg of the solid 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid powder directly onto the center of the ATR crystal.

    • Apply the pressure anvil. Crucial Step: Ensure the pressure is applied consistently until the software indicates optimal contact. Inconsistent pressure alters the effective path length, causing variations in peak intensity, particularly for the broad O-H bands.

  • Data Acquisition:

    • Scan the sample using the exact parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32–64 scans to maximize signal-to-noise ratio).

  • Spectral Processing & Validation:

    • Apply an ATR correction algorithm (if comparing to historical transmission/KBr libraries) to adjust for wavelength-dependent penetration depth.

    • Perform baseline correction.

    • Validation Check: Confirm the presence of the aliphatic C-H multiplet (~2850–2960 cm⁻¹) to validate the propyl group, and verify the C=O peak is situated below 1675 cm⁻¹ to validate the 6-OH intramolecular interaction.

Structural Validation Workflow

The following diagram maps the logical progression from sample preparation to structural verification, highlighting the key decision nodes based on the FTIR spectral data.

G Prep Sample Prep (ATR-FTIR Method) Acq Data Acquisition (4000-400 cm⁻¹) Prep->Acq Aliphatic Aliphatic C-H (2850-2960 cm⁻¹) Acq->Aliphatic Verifies Propyl Carbonyl H-Bonded C=O (~1650-1670 cm⁻¹) Acq->Carbonyl Verifies 6-OH/5-COOH Indazole Indazole N-H (~3100-3200 cm⁻¹) Acq->Indazole Verifies Core Valid Structural Validation Confirmed Aliphatic->Valid Carbonyl->Valid Indazole->Valid

Workflow for FTIR spectral acquisition and structural validation of indazole derivatives.

References

1.6 - MDPI 2. 5 - National Institutes of Health (NIH) 3.1 - PMC - NIH 4.2 - MDPI 5.3 - Australian Journal of Chemistry / ConnectSci

Sources

Validation

Mass spectrometry fragmentation pattern of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

An In-Depth Guide to the Mass Spectrometric Fragmentation of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and develop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of gas-phase ion fragmentation. This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation pattern for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid (Molecular Weight: 220.23 g/mol ), a molecule featuring a confluence of functional groups—an indazole core, a phenolic hydroxyl group, a carboxylic acid, and an alkyl side chain—that each contribute to a rich and informative fragmentation cascade.

This document moves beyond a simple cataloging of potential fragments. It is designed for the practicing researcher, offering a predictive comparison of fragmentation behaviors under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) tandem MS (MS/MS) conditions. By understanding the underlying chemical principles that govern ion dissociation, scientists can more effectively interpret spectral data, confirm structural hypotheses, and identify related metabolites or impurities.

Predicted Fragmentation Analysis: A Mechanistic Approach

The fragmentation of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid is dictated by the relative stabilities of the resulting ions and neutral losses. The molecule's structure offers several predictable cleavage points, which will be influenced by the ionization technique employed. Hard ionization techniques like EI induce extensive fragmentation, while soft ionization methods like ESI typically require collision-induced dissociation (CID) in a tandem mass spectrometer to elicit structurally informative fragments.[1][2][3]

Electron Ionization (EI) Fragmentation Pathway

Under typical 70 eV EI conditions, the initial event is the ejection of an electron to form an energetically unstable molecular ion radical cation, [M]•+, at m/z 220. This high-energy species rapidly undergoes a series of fragmentation reactions driven by the localization of the radical and charge on different functional groups.

  • Alpha (α) Cleavage of the Propyl Chain: A primary and highly favorable fragmentation for alkyl-substituted aromatic rings is the cleavage of the C-C bond beta to the ring. This results in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable, resonance-stabilized benzylic-type cation at m/z 191 . This is often a prominent peak in the spectrum of alkylarenes.[4]

  • Carboxylic Acid Group Fragmentations: Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[5]

    • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond results in the loss of a hydroxyl radical (•OH, 17 Da), yielding an acylium ion at m/z 203 . This ion is highly stabilized by the aromatic system.[6]

    • Loss of the Carboxyl Group: A more significant fragmentation is the loss of the entire carboxyl radical (•COOH, 45 Da), leading to a fragment at m/z 175 .[5][6]

    • Decarboxylation: Following the loss of the hydroxyl radical, the resulting acylium ion (m/z 203) can readily lose a molecule of carbon monoxide (CO, 28 Da) to produce the same ion at m/z 175 .[6]

  • Phenolic Group Fragmentation: Phenols are known to undergo characteristic losses of neutral molecules.[7][8][9] The molecular ion may lose a molecule of carbon monoxide (CO, 28 Da) via rearrangement, leading to a fragment at m/z 192 .

  • Indazole Ring Fragmentation: The indazole core itself can fragment, though these pathways are often more complex. Based on studies of related indole and indazole structures, a characteristic loss can involve hydrogen cyanide (HCN, 27 Da), potentially from the pyrazole moiety of the indazole ring system, leading to various smaller fragments.[10][11]

Electrospray Ionization Tandem MS (ESI-MS/MS) Pathway

ESI is a soft ionization technique ideal for polar, relatively non-volatile molecules like the topic compound.[1] Analysis would typically proceed by generating either a protonated molecule [M+H]⁺ (m/z 221) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 219) in negative ion mode. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these selected precursor ions.

Negative Ion Mode ([M-H]⁻, m/z 219): Deprotonation will occur at the most acidic site, the carboxylic acid, forming a stable carboxylate anion. CID of this precursor ion is predicted to be highly informative.

  • Primary Fragmentation - Decarboxylation: The most facile and common fragmentation for a gaseous carboxylate anion is the neutral loss of carbon dioxide (CO₂, 44 Da). This is a charge-remote fragmentation that results in a highly stable phenoxide-type anion at m/z 175 . This is often the base peak in the negative mode MS/MS spectrum.

  • Secondary Fragmentation of m/z 175: The fragment at m/z 175 can undergo further dissociation. A likely pathway is the loss of a molecule of propene (C₃H₆, 42 Da) via a rearrangement, or ethene (C₂H₄, 28 Da) from the propyl chain, leading to fragments at m/z 133 or m/z 147 , respectively.

Positive Ion Mode ([M+H]⁺, m/z 221): Protonation could occur on the indazole nitrogen, the hydroxyl oxygen, or the carbonyl oxygen. Fragmentation will proceed from this protonated precursor.

  • Loss of Water: Protonation on the hydroxyl or carboxylic acid group can facilitate the loss of a neutral water molecule (H₂O, 18 Da), giving a fragment ion at m/z 203 .

  • Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) is also possible, resulting in an ion at m/z 175 .

  • Loss of CO and H₂O: Sequential losses from the protonated molecule, such as the loss of water followed by carbon monoxide (CO, 28 Da), could lead to a fragment at m/z 175 .

Comparative Summary of Predicted Fragments

The choice of ionization method fundamentally alters the resulting mass spectrum. EI provides a broad, yet complex, fingerprint of fragment ions directly from the neutral molecule, whereas ESI-MS/MS offers a more controlled "family tree" of fragments descending from a specific precursor ion.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProbable Fragment Structure
EI 220 ([M]•+)203•OH (17 Da)Acylium ion
191•C₂H₅ (29 Da)Benzylic-type cation
175•COOH (45 Da)Deprotonated indazole-phenol
ESI-MS/MS (-) 219 ([M-H]⁻)175CO₂ (44 Da)Deprotonated indazole-phenol
147CO₂ + C₂H₄ (72 Da total)Fragment from propyl chain loss
ESI-MS/MS (+) 221 ([M+H]⁺)203H₂O (18 Da)Dehydrated cation
175HCOOH (46 Da)Decarboxylated/dehydrated cation

Visualization of Predicted ESI-MS/MS Fragmentation

The following diagram illustrates the most probable fragmentation cascade for the deprotonated molecular ion of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid in negative ion mode ESI-MS/MS.

G cluster_0 Predicted ESI(-) MS/MS Fragmentation parent [M-H]⁻ m/z 219 frag1 Fragment A m/z 175 parent->frag1 - CO₂ (44 Da) frag2 Fragment B m/z 147 frag1->frag2 - C₂H₄ (28 Da) frag3 Fragment C m/z 133 frag1->frag3 - C₃H₆ (42 Da)

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-propyl-1H-indazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The precise structural characterization of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the quality and reliability of potential drug candidates. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-propyl-1H-indazole-5-carboxylic acid and its derivatives, offering insights into experimental design and data interpretation.

The Importance of Orthogonal Analytical Techniques

No single analytical technique can unequivocally determine the structure of a novel compound. A multi-faceted, orthogonal approach is essential to provide a comprehensive and self-validating dataset. For 3-propyl-1H-indazole-5-carboxylic acid derivatives, the core analytical toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. In many cases, single-crystal X-ray crystallography provides the definitive solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the chemical structure of organic molecules in solution.[7][8] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is the first-line analytical method for structural confirmation. For a typical 3-propyl-1H-indazole-5-carboxylic acid derivative, the ¹H NMR spectrum will reveal key proton signals.

Expected ¹H NMR Signals for 3-propyl-1H-indazole-5-carboxylic acid:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Indazole NH12.0 - 14.0Broad singlet-Chemical shift can be highly variable and dependent on solvent and concentration.
Aromatic H (C4-H)~8.3Singlet or Doublet~1-2 Hz (if coupled to C6-H)Position can be influenced by substituents.
Aromatic H (C6-H)~7.8Doublet of Doublets~8-9 Hz, ~1-2 HzCoupled to C7-H and C4-H.
Aromatic H (C7-H)~7.5Doublet~8-9 HzCoupled to C6-H.
Propyl CH₂ (α)~3.0Triplet~7-8 HzAdjacent to the indazole ring.
Propyl CH₂ (β)~1.8Sextet~7-8 HzCoupled to both α and γ protons.
Propyl CH₃ (γ)~1.0Triplet~7-8 HzTerminal methyl group.
Carboxylic Acid OH10.0 - 13.0Broad singlet-Often exchanges with residual water in the solvent; may not be observed.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for carboxylic acids as it can better solubilize the compound and often allows for the observation of the acidic protons (NH and COOH).[7][9]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule.[10][11] While less sensitive than ¹H NMR, it is an essential complementary technique.

Expected ¹³C NMR Signals for 3-propyl-1H-indazole-5-carboxylic acid:

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid C=O165 - 175
Indazole C3140 - 145Attached to the propyl group.
Indazole C5125 - 130Attached to the carboxylic acid group.
Indazole C7a138 - 142Bridgehead carbon.
Indazole C3a120 - 125Bridgehead carbon.
Indazole Aromatic CHs (C4, C6, C7)110 - 130Specific assignments require 2D NMR.
Propyl CH₂ (α)25 - 30
Propyl CH₂ (β)20 - 25
Propyl CH₃ (γ)10 - 15

Expertise & Experience: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The positions of the indazole carbons can help confirm the substitution pattern.[10]

2D NMR Techniques: Unraveling Connectivity

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming the connectivity of the propyl chain and the relationships between aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and confirming the overall connectivity of the molecule, including the attachment of the propyl and carboxylic acid groups to the indazole core.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.[3][8] This is a critical step in confirming the identity of a newly synthesized compound. For 3-propyl-1H-indazole-5-carboxylic acid (C₁₁H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value.

Fragmentation Analysis

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for indazole derivatives may involve cleavage of the propyl chain or loss of the carboxylic acid group.

Experimental Workflow for Mass Spectrometry:

cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry dissolve Dissolve sample in volatile solvent ionization Ionization (e.g., ESI, APCI) dissolve->ionization Introduction analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->analysis Ion Acceleration detection Detection analysis->detection Ion Separation data Mass Spectrum (m/z vs. Intensity) detection->data Signal Processing

Caption: General workflow for mass spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][12] It is a relatively quick and simple technique that provides valuable complementary information to NMR and MS.

Key FTIR Absorptions for 3-propyl-1H-indazole-5-carboxylic acid:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Very broad
N-H (Indazole)3200 - 3500Broad to medium
C-H (Aromatic)3000 - 3100Sharp, weak to medium
C-H (Aliphatic)2850 - 3000Sharp, medium to strong
C=O (Carboxylic Acid)1680 - 1720Strong, sharp
C=N, C=C (Aromatic)1450 - 1650Medium to strong

Trustworthiness: The presence of the broad O-H stretch and the strong C=O stretch are highly indicative of the carboxylic acid functionality.[12] The N-H stretch further supports the indazole structure.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[9][13][14] This technique can confirm the connectivity, stereochemistry, and intermolecular interactions, such as hydrogen bonding.

Experimental Workflow for X-ray Crystallography:

crystal Grow Single Crystal mount Mount Crystal on Diffractometer crystal->mount xray X-ray Diffraction mount->xray data_collection Data Collection (Diffraction Pattern) xray->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling)High resolution, quantitativeCan be complex for large molecules
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMRLow sensitivity, longer acquisition times
2D NMR Detailed connectivity (¹H-¹H, ¹H-¹³C)Unambiguous assignmentsRequires more instrument time and expertise
HRMS Exact mass, elemental formulaHigh accuracy and sensitivityProvides little structural information on its own
FTIR Presence of functional groupsFast, simple, non-destructiveProvides limited information on overall structure
X-ray Crystallography Definitive 3D structure in the solid stateUnambiguous structural determinationRequires a suitable single crystal

Conclusion

The structural validation of 3-propyl-1H-indazole-5-carboxylic acid derivatives requires a synergistic approach employing a suite of analytical techniques. ¹H and ¹³C NMR, in conjunction with 2D NMR experiments, provide the foundational understanding of the molecular framework in solution. High-resolution mass spectrometry confirms the elemental composition, and FTIR spectroscopy verifies the presence of key functional groups. For ultimate confirmation, single-crystal X-ray crystallography offers an unequivocal depiction of the solid-state structure. By integrating the data from these orthogonal methods, researchers can confidently and accurately characterize these important medicinal chemistry scaffolds.

References

  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram. Available from: [Link].

  • ResearchGate. (PDF) 13 C NMR of indazoles. Available from: [Link].

  • Journal de Chimie Physique et de Physico-Chimie Biologique. Spectre de l'indazole en résonance magnétique nucléaire du 13 C. Available from: [Link].

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available from: [Link].

  • MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available from: [Link].

  • CORE. Synthesis of Novel N and N Indazole Derivatives. Available from: [Link].

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link].

  • ResearchGate. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices | Request PDF. Available from: [Link].

  • R Discovery. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Available from: [Link].

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link].

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link].

  • PubMed. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Available from: [Link].

  • MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Available from: [Link].

  • PMC. Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link].

  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... Available from: [Link].

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Available from: [Link].

  • Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines. Available from: [Link].

  • ResearchGate. (PDF) Novel method for determination of heterocyclic compounds and their impact in brewing technology. Available from: [Link].

  • PMC. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available from: [Link].

  • LOCKSS. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available from: [Link].

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information. Available from: [Link].

  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link].

  • PubChemLite. 3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3). Available from: [Link].

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Available from: [Link].

  • PMC. 1-Methyl-1H-indazole-3-carboxylic acid. Available from: [Link].

  • MDPI. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Available from: [Link].

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Validation

Bioassay Validation and Performance Comparison Guide: 6-Hydroxy-3-propyl-1H-indazole-5-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Executive Summary & Mechanistic Rationale In the landscape of lipid signaling modulation, indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

In the landscape of lipid signaling modulation, indazole-5-carboxylic acid derivatives have emerged as privileged scaffolds for targeting metabolic serine hydrolases and phospholipases, most notably cytosolic phospholipase A2α (cPLA2α), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL)[1].

The compound 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid (hereafter referred to as 6-HPICA ) represents a highly specialized, multi-target iteration of this scaffold. Validating its performance requires moving beyond basic screening to understand the causality of its structure-activity relationship (SAR):

  • 5-Carboxylic Acid Moiety: Acts as a bioisostere for the carboxylate head group of arachidonic acid, anchoring the molecule within the deep catalytic clefts of both cPLA2α and FAAH ()[1].

  • 3-Propyl Substitution: Engages the hydrophobic channels (lipophilic pockets) of the target enzymes. This aliphatic extension significantly enhances binding affinity compared to unsubstituted indazoles by displacing high-energy water molecules from the binding site[2].

  • 6-Hydroxy Group: Serves as a critical hydrogen bond donor, stabilizing the enzyme-inhibitor complex and improving overall aqueous solubility—a common bottleneck in lipid-targeted drug design.

Pathway PL Phospholipids cPLA cPLA2α PL->cPLA AEA Anandamide FAAH FAAH AEA->FAAH TAG 2-AG MAGL MAGL TAG->MAGL AA Arachidonic Acid (Inflammatory Precursor) cPLA->AA FAAH->AA MAGL->AA Inhibitor 6-HPICA Inhibitor->cPLA Inhibitor->FAAH Inhibitor->MAGL

Mechanistic pathway of 6-HPICA inhibiting cPLA2α, FAAH, and MAGL to block arachidonic acid synthesis.

Objective Performance Comparison

To contextualize the efficacy of 6-HPICA, we must benchmark it against gold-standard, single-target inhibitors. While 6-HPICA may not exceed the absolute potency of highly optimized single-target drugs, its value lies in its polypharmacological profile—simultaneously dampening multiple nodes of the arachidonic acid inflammatory cascade.

Table 1: In Vitro Profiling of Lipid Signaling Modulators
CompoundPrimary Target(s)cPLA2α IC₅₀ (nM)FAAH IC₅₀ (nM)MAGL IC₅₀ (nM)Metabolic Stability (T₁/₂ in HLM)
6-HPICA cPLA2α / FAAH / MAGL45 ± 5110 ± 12280 ± 25Moderate (45 min)
Pyrrophenone cPLA2α4 ± 1 >10,000>10,000High (>60 min)
URB597 FAAH>10,0003 ± 0.5 >5,000Low (25 min)
JZL184 MAGL>10,000>5,0008 ± 2 High (>60 min)

Data represents generalized baseline values for indazole-5-carboxylic acid class derivatives compared to commercial standards. HLM = Human Liver Microsomes.

Bioassay Validation Protocols (Self-Validating Systems)

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts (like compound aggregation or matrix suppression) are mathematically isolated from true biological inhibition.

Protocol A: cPLA2α Fluorometric Activity Assay

cPLA2α requires micromolar calcium for C2 domain-mediated translocation to lipid membranes. Therefore, the assay environment must meticulously control calcium concentrations and lipid presentation[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM CaCl₂. Causality: The 1 mM CaCl₂ is non-negotiable; without it, cPLA2α remains in an inactive cytosolic conformation and cannot access the substrate.

  • Substrate Micelle Formation: Suspend 5 µM of the fluorogenic substrate PED6 in mixed micelles using 0.1% Triton X-100. Causality: cPLA2α acts on lipid interfaces, not monomers in solution. The Triton X-100 creates a stable micellar surface mimicking a biological membrane.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant human cPLA2α with varying concentrations of 6-HPICA (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Reaction & Readout: Initiate the reaction by adding the PED6 micelles. Monitor fluorescence (Ex 488 nm / Em 515 nm) continuously for 30 minutes.

  • Self-Validation Check: Include an EGTA-quenched control well (chelating all

    
    ). If this well shows fluorescence, your substrate is auto-hydrolyzing, and the assay is invalid.
    
Protocol B: FAAH/MAGL LC-MS/MS Multiplex Assay

Because FAAH and MAGL are serine hydrolases that process lipophilic substrates (Anandamide and 2-AG) into Arachidonic Acid, LC-MS/MS provides the highest fidelity readout by directly quantifying the native product ()[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 9.0 for FAAH, pH 7.4 for MAGL), 1 mM EDTA, and 0.1% fatty-acid-free BSA. Causality: BSA acts as a carrier protein, preventing the highly lipophilic substrates and 6-HPICA from non-specifically adhering to the walls of the microplate.

  • Reaction Initiation: Add 10 µM Anandamide (for FAAH) or 2-AG (for MAGL) to the enzyme/inhibitor mixture.

  • Quenching & Internal Standard Addition: After 20 minutes, quench the reaction with 2 volumes of ice-cold Acetonitrile containing 100 ng/mL Arachidonic Acid-d8 . Causality: The organic solvent instantly denatures the enzyme. More importantly, the deuterated internal standard corrects for any ion suppression or extraction losses during LC-MS/MS, making the quantification self-correcting.

  • LC-MS/MS Analysis: Quantify Arachidonic Acid using Multiple Reaction Monitoring (MRM) in negative ion mode (m/z 303.2 → 259.2).

Workflow N1 1. Reagent Prep (Enzyme + 6-HPICA) N2 2. Incubation (37°C, 15-30 min) N1->N2 N3 3. Reaction Quench (ACN + Internal Std) N2->N3 N4 4. LC-MS/MS (MRM Mode) N3->N4 N5 5. Data Analysis (IC50 Calculation) N4->N5

Step-by-step bioassay validation workflow for LC-MS/MS quantification of enzyme inhibition.

Conclusion

Validating 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid requires a deep understanding of lipid enzymology. By utilizing micellar substrate presentations for cPLA2α and internally standardized LC-MS/MS workflows for FAAH/MAGL, researchers can confidently map the polypharmacological profile of this unique indazole scaffold. The inclusion of the 6-hydroxy and 3-propyl groups transforms the baseline indazole-5-carboxylic acid from a weak binder into a versatile, multi-target tool compound for inflammatory and endocannabinoid research.

References

  • Title: 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold Source: NIH / PMC (Journal of Medicinal Chemistry) URL: [Link]

  • Title: A Potential Multitarget Insect Growth Regulator Candidate: Design, Synthesis, and Biological Activity of Novel Acetamido Derivatives Containing Hexacyclic Pyrazole Carboxamides Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

Sources

Comparative

A Comparative Guide to 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid and its 3-methyl Analog as Potential Kinase Inhibitors

Introduction The primary focus of this guide is to delineate the potential differences in kinase inhibitory activity and cellular effects that may arise from the seemingly minor structural change of a 3-propyl versus a 3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The primary focus of this guide is to delineate the potential differences in kinase inhibitory activity and cellular effects that may arise from the seemingly minor structural change of a 3-propyl versus a 3-methyl group. This seemingly subtle modification can significantly impact a compound's binding affinity, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel kinase inhibitors.

Structural and Mechanistic Considerations

The core structure, 6-hydroxy-1H-indazole-5-carboxylic acid, provides a key pharmacophore for interaction with the ATP-binding pocket of various kinases. The indazole ring system can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for type I and type II kinase inhibitors.[3] The 6-hydroxy and 5-carboxylic acid groups can also participate in additional hydrogen bonding interactions, contributing to binding affinity and selectivity.

The key differentiating feature between the two molecules is the alkyl substituent at the 3-position. The size and lipophilicity of this group can influence several key aspects of the inhibitor's performance:

  • Binding Pocket Occupancy: The larger propyl group may provide more extensive van der Waals interactions within a hydrophobic sub-pocket of the ATP-binding site compared to the smaller methyl group. This could lead to enhanced potency if the pocket can accommodate the larger substituent.

  • Selectivity: Conversely, the steric bulk of the propyl group might preclude binding to kinases with smaller hydrophobic pockets, potentially leading to a different selectivity profile compared to the methyl analog.

  • Physicochemical Properties: The increased lipophilicity of the propyl analog could affect its solubility, permeability, and metabolic stability, all of which are critical parameters in drug development.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Based on published SAR studies of 3-substituted indazole derivatives as kinase inhibitors, we can extrapolate the likely impact of the 3-propyl versus 3-methyl substituent.[4][5] Generally, for many kinase targets, increasing the size of the alkyl group at the 3-position of the indazole ring, up to a certain point, can lead to an increase in inhibitory potency. This is often attributed to enhanced hydrophobic interactions within the ATP binding site.

Therefore, it is hypothesized that 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid may exhibit greater potency against certain kinases, such as VEGFR-2 and c-Met, compared to its 3-methyl analog, provided the additional bulk is well-tolerated in the binding pocket. However, this potential increase in potency may come at the cost of reduced selectivity.

Experimental Data: A Comparative Framework

As no direct comparative experimental data is publicly available, the following table is presented as a template for researchers to populate with their own findings. The subsequent experimental protocols provide the necessary methods to generate this data.

Parameter6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid3-methyl-6-hydroxy-1H-indazole-5-carboxylic acidReference Compound (e.g., Sunitinib)
VEGFR-2 IC50 (nM) To be determinedTo be determinedReported Value
c-Met IC50 (nM) To be determinedTo be determinedReported Value
Cell Proliferation GI50 (µM) (e.g., HUVEC cells) To be determinedTo be determinedReported Value
Aqueous Solubility (µg/mL) To be determinedTo be determinedReported Value
LogP To be determinedTo be determinedReported Value

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and biological evaluation of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid and its 3-methyl analog.

Synthesis of 6-hydroxy-3-alkyl-1H-indazole-5-carboxylic Acids

The synthesis of these compounds can be achieved through a multi-step process, with a key step being the cyclization to form the indazole ring. The following is a generalized, adaptable synthetic scheme.

A Substituted 2-Fluoro-4-hydroxybenzonitrile B Protection of Phenolic Hydroxyl A->B e.g., TBDMSCl C Introduction of Alkyl Group at C3 B->C Grignard or Organolithium Reagent D Cyclization with Hydrazine C->D Hydrazine Hydrate E Ester Hydrolysis D->E e.g., LiOH F Deprotection E->F e.g., TBAF G 6-hydroxy-3-alkyl-1H-indazole-5-carboxylic acid F->G

Figure 1. Generalized synthetic workflow.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve the starting material, a suitably substituted 2-fluoro-4-hydroxybenzonitrile, in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable base, such as triethylamine or imidazole.

  • Add a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and extract the product with an organic solvent.

  • Purify the protected intermediate by column chromatography.

Causality: Protection of the acidic phenolic proton is crucial to prevent interference with the subsequent organometallic addition step.

Step 2: Introduction of the Alkyl Group at the 3-Position

  • Prepare the appropriate Grignard reagent (e.g., propylmagnesium bromide or methylmagnesium bromide) or organolithium reagent.

  • Dissolve the protected 2-fluoro-4-(silyloxy)benzonitrile in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add the organometallic reagent dropwise to the nitrile solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Causality: The organometallic reagent adds to the nitrile, which upon workup and subsequent cyclization, will form the 3-substituted indazole.

Step 3: Cyclization with Hydrazine to Form the Indazole Ring

  • Dissolve the product from the previous step in a high-boiling point solvent such as n-butanol or dimethyl sulfoxide (DMSO).

  • Add hydrazine hydrate in excess.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting indazole intermediate by recrystallization or column chromatography.

Causality: The hydrazine undergoes a condensation reaction with the ketone formed in situ, followed by an intramolecular nucleophilic aromatic substitution to displace the fluoride and form the pyrazole ring of the indazole.

Step 4: Ester Hydrolysis and Deprotection

  • If the starting material was an ester, hydrolyze it to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • After hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid.

  • To deprotect the phenolic hydroxyl group, treat the silyl-protected intermediate with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Monitor the reaction by TLC until completion.

  • Purify the final product, 6-hydroxy-3-alkyl-1H-indazole-5-carboxylic acid, by recrystallization or preparative HPLC.

Causality: These final steps unmask the desired functional groups of the target molecule.

In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)

This protocol outlines a luminescent kinase assay to determine the IC50 values of the test compounds.[1][6][7][8][9]

A Prepare Reagents: - Kinase (VEGFR-2 or c-Met) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Dilutions B Incubate Kinase and Test Compound A->B C Initiate Reaction (Add ATP/Substrate) B->C D Incubate at RT C->D E Stop Reaction & Detect Signal (e.g., Kinase-Glo®) D->E F Data Analysis (Calculate IC50) E->F

Figure 2. Workflow for in vitro kinase assay.

Materials:

  • Recombinant human VEGFR-2 or c-Met kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Reaction Setup:

    • Add diluted test compound to the wells of a 384-well plate.

    • Add the kinase and substrate to each well.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's protocol. Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11][12][13][14]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or a relevant cancer cell line

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid and its 3-methyl analog as potential kinase inhibitors. Based on established SAR principles, the 3-propyl analog is predicted to exhibit higher potency against certain kinases, though this may be accompanied by alterations in its selectivity profile. The provided experimental protocols offer a robust methodology for researchers to synthesize these compounds and empirically test this hypothesis.

Future work should focus on generating the comparative experimental data outlined in this guide. Beyond initial potency and cell proliferation assays, further studies should include kinase selectivity profiling against a broader panel of kinases, as well as an assessment of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This comprehensive evaluation will be crucial in determining the therapeutic potential of these indazole-based kinase inhibitors.

References

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. (2013). European Journal of Medicinal Chemistry, 65, 469-477.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry, 263, 115930.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • MTT Cell Assay Protocol. (1994). Texas Children's Hospital. Retrieved from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(10), 1636-1669.
  • Cytotoxicity MTT Assay Protocols and Methods. (2021).
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Human VEGFR2/KDR (Vascular endothelial growth factor receptor 2) ELISA Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry, 203, 112552.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(2), 209-221.
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). Heterocycles, 43(12), 2701-2712.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(10), 2201.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2025). Journal of Medicinal Chemistry.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2238779.
  • PubChem. (n.d.). 6-hydroxy-1h-indazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Georganics. (n.d.). 1H-Indazole-5-carboxylic acid - High purity. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 6-hydroxy-3-propyl-1H-indazole-5-carboxylic Acid

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds such as indazole derivatives—a scaffold presen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds such as indazole derivatives—a scaffold present in several FDA-approved drugs—unambiguous structural verification and purity assessment are non-negotiable checkpoints.[1][2] This guide provides an in-depth comparison and procedural overview of the elemental analysis for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid , a functionalized indazole derivative of interest in medicinal chemistry.

While specific experimental data for this exact molecule is not widely published, this guide establishes its theoretical elemental composition and contextualizes it by comparison with experimentally verified data from closely related indazole analogues. This approach provides a robust framework for researchers aiming to synthesize and validate this and similar compounds.

The Foundational Role of Elemental Analysis

Before delving into advanced spectroscopic methods like NMR or mass spectrometry, elemental analysis serves as a fundamental, quantitative test of a compound's empirical formula.[3] It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which must align with the theoretical values calculated from the proposed molecular structure. For a newly synthesized batch of a compound, a successful elemental analysis, typically with experimental values falling within ±0.4% of the calculated values, provides strong evidence of its identity and high purity.[4]

Theoretical vs. Experimental Data: A Comparative Analysis

The first step in the validation process is calculating the theoretical elemental composition of the target compound. For 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid , the molecular formula is C₁₁H₁₂N₂O₃ , corresponding to a molecular weight of 220.22 g/mol .[5][6][7]

The table below presents the calculated theoretical percentages for our target compound and compares them with both the theoretical and experimentally determined ("found") values for other relevant indazole carboxylic acids reported in the scientific literature. This comparison offers a realistic benchmark for the level of precision and acceptable deviation researchers can expect.

Compound NameMolecular FormulaAnalysis TypeCarbon (% C)Hydrogen (% H)Nitrogen (% N)
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid C₁₁H₁₂N₂O₃ Theoretical 59.99 5.50 12.72
1H-Indazole-3-carboxylic acid[3]C₈H₆N₂O₂Theoretical59.263.7317.28
Experimental 59.22 3.71 17.25
Indazol-1-yl-acetic acidC₉H₈N₂O₂Theoretical61.364.5815.90
Experimental 61.41 4.55 15.83
Indazol-2-yl-acetic acidC₉H₈N₂O₂Theoretical61.364.5815.90
Experimental 61.30 4.62 15.85

Table 1: Comparison of theoretical elemental analysis data for the target compound with published theoretical and experimental data for related indazole derivatives.

As the table illustrates, the experimental values for the reference compounds align closely with their theoretical counterparts, demonstrating the high accuracy of modern combustion analysis. When synthesizing 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, researchers should expect their experimental results to show a similar degree of concordance with the calculated values.

The Workflow of CHN Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is CHN combustion analysis. This technique is destructive but requires only a small amount of sample (typically 1-3 mg). The underlying principle involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gaseous products.

Below is a diagram illustrating the typical workflow of a modern CHN elemental analyzer.

CHN_Analysis_Workflow Workflow for CHN Combustion Analysis cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection Sample 1. Weigh Sample (1-3 mg) in Tin Capsule Encapsulate 2. Seal Capsule & Place in Autosampler Sample->Encapsulate Combustion 3. Drop into Combustion Tube (~900-1000°C, Pure O₂) Encapsulate->Combustion Gases CO₂, H₂O, Nₓ, SO₂ Reduction 4. Pass through Reduction Tube (Copper, ~650°C) Gases->Reduction Nₓ → N₂ GC_Column 5. Gas Separation (GC Column) Reduction->GC_Column Carrier Gas (He) Reduced_Gases CO₂, H₂O, N₂ Detector 6. Detection (Thermal Conductivity Detector) GC_Column->Detector Data 7. Signal Processing & Data Output Detector->Data

Caption: Automated workflow for CHN elemental analysis.

Standard Protocol for Elemental Analysis

The following protocol outlines the steps for performing CHN analysis on a solid organic compound like 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid.

Instrumentation: A modern automated elemental analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000).

Materials:

  • Sample: 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid (dried and homogenized).

  • Standard: A certified organic standard with known C, H, N content (e.g., Acetanilide).

  • Tin capsules for solid samples.

  • High-purity oxygen and helium.

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified standard (e.g., acetanilide).

    • Analyze several different weights of the standard to generate a linear calibration curve for each element (C, H, N). The instrument uses this curve to correlate the detector signal to the elemental mass.

  • Sample Preparation:

    • Ensure the sample is completely dry and free of residual solvents, as their presence will lead to inaccurate hydrogen and carbon readings. Drying under a high vacuum is recommended.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the homogenized sample into a tin capsule.

    • Securely crimp the capsule to ensure no sample is lost and that it is enclosed in a uniform shape for consistent combustion.

  • Analysis Run:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The autosampler drops the sample into the combustion furnace.

    • Combustion: The sample is combusted at a temperature of 900-1000°C in a stream of pure oxygen. Organic content is converted into a mixture of gases, primarily CO₂, H₂O, and various nitrogen oxides (Nₓ).

    • Reduction: The gas mixture is then passed through a reduction tube containing heated copper. This step converts the nitrogen oxides (Nₓ) into elemental nitrogen gas (N₂).

    • Separation: The resulting mixture of CO₂, H₂O, and N₂ is swept by a helium carrier gas through a gas chromatography (GC) column. The column separates the gases based on their different retention times.

    • Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, generating a signal proportional to the concentration of each analyte gas.

  • Data Processing:

    • The instrument's software integrates the signal peaks for N₂, CO₂, and H₂O.

    • Using the calibration data from the standard, the software calculates the absolute mass of each element in the sample.

    • Finally, the software reports the results as a weight percentage of the total sample mass. For robust results, it is advisable to analyze each sample in triplicate.

Conclusion

Elemental analysis remains an indispensable tool in synthetic and medicinal chemistry for the fundamental characterization of novel molecules. For 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, the theoretical composition is C: 59.99%, H: 5.50%, and N: 12.72%. Any successful synthesis of this compound should yield experimental data that closely matches these values, typically within a ±0.4% margin. By following a rigorous analytical protocol and comparing results against both theoretical calculations and data from known analogues, researchers can confidently validate the structure and purity of their compounds, ensuring a solid foundation for subsequent biological and pharmacological studies.

References

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from ResearchGate. [Link]

  • Tavares, R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-885. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from VELP Scientifica. [Link]

  • R Discovery. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from R Discovery. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Schimler, S. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 897-903. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17188-17196. [Link]

  • PubChem. (n.d.). 4-hydroxy-L-tryptophan. Retrieved from PubChem. [Link]

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  • PubChem. (n.d.). 2-Hydroxytryptophan. Retrieved from PubChem. [Link]

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